4-Hydrazinyl-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJJUSLMZKOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627368 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41002-34-0 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profile & Applications of 4-Hydrazinyl-N,N-dimethylaniline
The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 4-Hydrazinyl-N,N-dimethylaniline (often utilized as its dihydrochloride salt).
Executive Summary
4-Hydrazinyl-N,N-dimethylaniline (CAS: 27076-73-9 for dihydrochloride) is a specialized hydrazine derivative characterized by a strongly electron-donating dimethylamino group at the para position.[1] Unlike the electron-deficient 2,4-dinitrophenylhydrazine (2,4-DNPH) used for qualitative detection, this compound serves as a highly nucleophilic reagent for the derivatization of carbonyls and the synthesis of N-heterocycles (e.g., indoles via Fischer synthesis). This guide analyzes its stability, solubility, and reaction kinetics, providing researchers with a validated framework for its application in medicinal chemistry and metabolic profiling.
Chemical Identity & Structural Analysis
The compound exists primarily in two forms: the unstable free base (prone to rapid oxidation) and the stable dihydrochloride salt.
| Feature | Data |
| IUPAC Name | 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride |
| Synonyms | p-Dimethylaminophenylhydrazine; 4-(Dimethylamino)phenylhydrazine 2HCl |
| CAS Number | 27076-73-9 (Dihydrochloride) |
| Molecular Formula | |
| Molecular Weight | 224.13 g/mol (Salt); 151.21 g/mol (Free Base) |
| SMILES | CN(C)C1=CC=C(NN)C=C1.Cl.Cl |
| Appearance | White to off-white crystalline solid (darkens to violet/brown upon oxidation) |
Structural Logic
The molecule features two key functional groups on a phenyl ring:[2]
-
Dimethylamino Group (-N(CH3)2): A strong electron donor (+M effect) that increases electron density on the ring and the hydrazine tail, making the terminal nitrogen significantly more nucleophilic than unsubstituted phenylhydrazine.
-
Hydrazine Group (-NHNH2): The reactive center for nucleophilic attack on electrophiles (carbonyls, alkyl halides).[3]
Physicochemical Profile
Solubility & Stability
The dihydrochloride salt is highly polar, dictating specific solvent choices for experimental success.
| Solvent | Solubility | Operational Note |
| Water | High | Stable in acidic solution; rapidly oxidizes at pH > 7. |
| Methanol/Ethanol | Moderate | Preferred solvents for derivatization reactions. |
| Diethyl Ether | Insoluble | Used to wash the salt during purification. |
| DMSO | High | Suitable for stock solutions; store at -20°C under Argon. |
Critical Stability Warning: The free base of 4-Hydrazinyl-N,N-dimethylaniline is extremely sensitive to atmospheric oxygen. It undergoes oxidative dimerization to form azo compounds (deeply colored impurities).
-
Storage: Store the dihydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Always generate the free base in situ using a mild base (e.g., Sodium Acetate) immediately prior to reaction.
pKa and Protonation State
-
Hydrazine Group (
): Estimated pKa ~5.2. -
Dimethylamino Group (
): Estimated pKa ~4.8. -
Implication: In strong acid (pH < 2), the molecule is diprotonated and unreactive. For nucleophilic attack, the pH must be buffered to 4.5–5.5 to liberate the terminal hydrazine nitrogen while keeping the dimethylamino group protonated (or partially protonated) to maintain solubility.
Reactivity & Applications
Mechanism: Carbonyl Derivatization (Schiff Base Formation)
The primary application is the formation of hydrazones from aldehydes or ketones. Due to the electron-donating nature of the dimethylamino group, the resulting hydrazones are often highly crystalline and colored (yellow/orange), facilitating isolation.
Reaction Pathway:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.
-
Carbinolamine Intermediate: Formation of a tetrahedral intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.
Visualization: Reaction Mechanism
The following diagram illustrates the conversion of a generic ketone to its hydrazone derivative.
Caption: Step-wise mechanism for the formation of hydrazones using 4-Hydrazinyl-N,N-dimethylaniline.
Experimental Protocols
Protocol: Derivatization of Benzaldehyde (Validation Standard)
This protocol serves as a self-validating system to test the quality of the hydrazine reagent.
Reagents:
-
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (224 mg, 1.0 mmol)
-
Benzaldehyde (106 mg, 1.0 mmol)
-
Sodium Acetate (anhydrous, 164 mg, 2.0 mmol)
-
Ethanol (10 mL)
-
Water (2 mL)
Methodology:
-
Preparation: Dissolve the hydrazine dihydrochloride in 2 mL of water.
-
Buffering: Dissolve Sodium Acetate in 10 mL of Ethanol.
-
Mixing: Add the hydrazine solution to the acetate solution. A slight turbidity (NaCl) may appear.
-
Reaction: Add Benzaldehyde dropwise while stirring.
-
Incubation: Heat the mixture at 60°C for 15 minutes, then allow it to cool to room temperature.
-
Crystallization: Cool in an ice bath. The hydrazone will precipitate as yellow/orange crystals.[3]
-
Filtration: Filter the solid, wash with cold 50% ethanol, and dry.
Validation Criteria:
-
Yield: >80%
-
Melting Point: The product (Benzaldehyde 4-dimethylaminophenylhydrazone) should melt sharply (Lit. val: ~148–150°C).
Workflow: Handling Sensitive Hydrazines
To prevent oxidative degradation, follow this strict workflow:
Caption: Best practices for handling oxidation-sensitive hydrazine salts.
Safety & Toxicology (E-E-A-T)
Hazard Class: Toxic / Irritant / Potential Carcinogen.
-
Toxicity: Hydrazine derivatives are known hemotoxins (causing hemolysis) and hepatotoxins.
-
Carcinogenicity: Structurally related to phenylhydrazine (a known carcinogen); treat with extreme caution.
-
PPE Requirements: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
-
Waste Disposal: Do not dispose of down the drain. Quench unreacted hydrazine with dilute hypochlorite (bleach) solution to convert it to nitrogen gas before disposal into hazardous organic waste.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Hydrazinyl-N,N-dimethylaniline.[1][4] National Library of Medicine. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on using arylhydrazines for heterocycle synthesis).
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 3. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. achmem.com [achmem.com]
Technical Guide: Reaction Mechanisms of 4-Hydrazinyl-N,N-dimethylaniline
Executive Summary
4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) represents a specialized class of "super-nucleophilic" aryl hydrazines. Distinguished by the strong electron-donating para-dimethylamino group (
This guide details the mechanistic pathways of this compound, focusing on its two primary applications: the Fischer Indole Synthesis and Pyrazole Heterocycle Formation . It addresses the critical handling requirements necessitated by its low oxidation potential and provides validated protocols for its use in drug discovery scaffolds.
Molecular Architecture & Reactivity Profile
The reactivity of 4-hydrazinyl-N,N-dimethylaniline is governed by the electronic interplay between the hydrazine tail and the dimethylamino head.
The "Electronic Switch" Phenomenon
Unlike simple phenylhydrazine, this molecule possesses a pH-dependent electronic switch that researchers must exploit for successful synthesis.
-
Neutral/Weakly Acidic Conditions: The lone pair on the dimethylamino nitrogen donates electron density into the aromatic ring (resonance effect
). This makes the ring highly electron-rich, accelerating electrophilic attacks and sigmatropic rearrangements. -
Strongly Acidic Conditions: The dimethylamino group becomes protonated to form an ammonium species (
). This converts the strongest electron-donating group into a strong electron-withdrawing group (inductive effect ), drastically slowing down ring-closure steps.
Key Insight: Successful Fischer indolization with this substrate often requires milder acidic conditions (e.g., acetic acid or weak Lewis acids) compared to nitro-phenylhydrazines to maintain the activating nature of the substituent.
Figure 1: The pH-dependent electronic switch mechanism governing reactivity.
Mechanism A: Fischer Indole Synthesis
The transformation of 4-hydrazinyl-N,N-dimethylaniline into indole derivatives (specifically 5-dimethylaminoindoles) is the most valuable application of this reagent.
The Mechanistic Pathway
The reaction proceeds through the standard Fischer sequence, but the
-
Hydrazone Formation: Condensation with a ketone releases water.
-
Tautomerization: Acid-catalyzed shift to the "ene-hydrazine" intermediate.[1]
-
[3,3]-Sigmatropic Rearrangement: The N-N bond breaks while a C-C bond forms. The electron-rich nature of the ring (if not fully protonated) facilitates this step.
-
Aromatization & Cyclization: Loss of ammonia (
) yields the indole.[1]
Regioselectivity
When reacting with unsymmetrical ketones (e.g., 2-methylcyclohexanone), the formation of the "less substituted" vs. "more substituted" ene-hydrazine dictates the final product. The steric bulk of the dimethylamino group generally favors the formation of the less sterically hindered hydrazone, but solvent polarity plays a major role.
Figure 2: Step-wise mechanism of the Fischer Indole Synthesis.[2]
Mechanism B: Pyrazole Synthesis
Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields pyrazoles.[3] This is a condensation reaction governed by nucleophilic attack.
Regiochemical Challenges
When reacting with an unsymmetrical 1,3-dicarbonyl, two isomers are possible.
-
Kinetic Control: The more nucleophilic terminal nitrogen (
) of the hydrazine attacks the most electrophilic carbonyl carbon first. -
Electronic Influence: The
-NMe group increases the nucleophilicity of the (secondary) nitrogen relative to unsubstituted phenylhydrazine, potentially altering the ratio of isomers compared to standard literature precedents.
Protocol Note: To ensure high regioselectivity, it is recommended to control the pH. Lower pH favors attack at the most basic carbonyl oxygen via protonation, directing the nucleophile to the more electrophilic carbon.
Experimental Protocols
Protocol 1: Synthesis of 6-(Dimethylamino)-1,2,3,4-tetrahydrocarbazole
Targeting the Fischer Indole pathway using Cyclohexanone.
Reagents:
-
4-Hydrazinyl-N,N-dimethylaniline hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)[2]
Workflow:
-
Preparation: Dissolve 10 mmol of the hydrazine hydrochloride in 20 mL of glacial acetic acid. Note: The hydrochloride salt is used for stability; the acetate buffers the solution.
-
Addition: Add 11 mmol of cyclohexanone dropwise at room temperature under an inert atmosphere (
or Ar). -
Reflux: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor via TLC (Reaction is complete when the hydrazone spot disappears).
-
Workup: Cool to room temperature. Pour into ice-water (100 mL).
-
Neutralization: Slowly basify with 10% NaOH to pH 9-10 to precipitate the free base indole. Caution: Exothermic.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Protocol 2: Oxidative Stability Test (Quality Control)
Before running expensive steps, verify reagent quality.
-
Dissolve a small amount of the hydrazine in methanol.
-
Spot on TLC plate.
-
Observe under UV.
-
Fail Criteria: If a significant dark spot remains at the baseline or multiple spots appear before adding aldehyde, the hydrazine has oxidized to the diazenium or ammonium species. Recrystallize the hydrochloride salt from Ethanol/HCl before use.
Safety & Handling (Critical)
Hazard Class: Carcinogen, Acute Toxin, Skin Sensitizer.
| Hazard Category | Risk Description | Mitigation Strategy |
| Oxidation | Spontaneously forms radicals and diazenes in air. | Store under Argon/Nitrogen. Use HCl salt form for storage. |
| Toxicity | Hydrazines cause methemoglobinemia (blood toxicity).[4] | Double-gloving (Nitrile). Work in fume hood. |
| Carcinogenicity | Potential alkylating agent. | Destruct waste with bleach (Hypochlorite) to oxidize to |
Destruction Protocol: Do not dispose of hydrazine waste directly. Treat all glassware and waste solutions with 10% Sodium Hypochlorite (Bleach) solution for 24 hours to convert hydrazine residues to nitrogen gas and water before disposal.
References
-
Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. [Link][5]
-
Oxidation of Phenylhydrazines. National Institutes of Health (PubMed). [Link]
-
Pyrazole Synthesis via 1,3-Dicarbonyls. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 4-Hydrazinyl-N,N-dimethylaniline: A Technical Guide
Executive Summary
4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) is a critical bifunctional intermediate used primarily in the derivatization of carbonyl compounds and the synthesis of heterocyclic dyes.[1] Structurally, it features a strongly electron-donating dimethylamino group para to a hydrazine moiety.[1] This "push-push" electronic system renders the hydrazine terminus highly nucleophilic but also makes the compound susceptible to oxidative degradation.[1]
This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic verification (NMR, IR, MS) of this compound, specifically focusing on its stable dihydrochloride salt form.
Molecular Architecture & Synthesis Strategy
Structural Logic
The molecule belongs to the class of para-substituted phenylhydrazines.[1] The
Synthesis Protocol (Diazotization-Reduction Route)
While direct reduction of nitro compounds is possible, the highest purity is achieved via the diazotization of N,N-dimethyl-p-phenylenediamine followed by stannous chloride reduction.[1]
Reagents:
-
Precursor: N,N-Dimethyl-p-phenylenediamine (CAS: 99-98-9)[1][2]
-
Reagents: Sodium Nitrite (
), Stannous Chloride ( ), Hydrochloric Acid ( ).
Workflow Diagram:
Caption: Figure 1. The diazotization-reduction pathway ensures regiospecificity, avoiding the formation of azo-coupling side products common in direct alkylation methods.[1]
Sample Preparation & Handling
Critical Warning: Free base hydrazines are notoriously unstable, prone to air oxidation (turning red/brown) and decomposition. All spectroscopic characterization should ideally be performed on the Dihydrochloride Salt (2HCl) , which is a stable, off-white to pale grey solid.[1]
Protocol: Salt Formation for Analysis
-
Dissolution: Dissolve the crude free base in minimal ethanol under
. -
Precipitation: Add 4M HCl in dioxane or concentrated aqueous HCl dropwise at 0°C.
-
Isolation: Filter the precipitate and wash with cold diethyl ether to remove oxidative impurities.
-
Drying: Vacuum dry over
.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.2 - 10.5 | Broad Singlet | 3H | Ammonium/Hydrazinium protons.[1] Broadened due to exchange and H-bonding with solvent/chloride.[1] | |
| 7.15 | Doublet ( | 2H | Ar-H (meta to | Protons ortho to the hydrazine group.[1] Less shielded than the protons ortho to the amine.[1] |
| 6.85 | Doublet ( | 2H | Ar-H (ortho to | Strongly shielded by the +M effect of the dimethylamino group.[1] |
| 3.05 | Singlet | 6H | Methyl protons. Slightly downfield in the salt form compared to the free base (~2.9 ppm) due to protonation equilibria.[1] |
Self-Validation Check:
-
Look for the AA'BB' symmetry in the aromatic region (two "roofing" doublets).[1]
-
If the sample is oxidized, you will see new peaks around 7.5-7.8 ppm corresponding to azo or azoxy derivatives.[1]
Infrared Spectroscopy (FT-IR)
Analysis performed on KBr pellet or ATR (Attenuated Total Reflectance).
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3200 - 3400 | Stretching vibrations of the hydrazine/ammonium moiety.[1] Often broad in HCl salts. | |
| 2800 - 3000 | Alkyl C-H stretches from the | |
| 1610, 1520 | Aromatic ring breathing modes. | |
| 1240 - 1260 | Strong stretch indicating the connection between the aromatic ring and the dimethylamino nitrogen.[1] | |
| 810 - 830 | Out-of-plane bending for para-disubstituted benzene (critical for confirming substitution pattern).[1] |
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or EI (70 eV).
Molecular Formula:
Fragmentation Pathway (EI):
-
Molecular Ion (
): m/z 151 (Base peak or strong intensity due to aromatic stability). -
Fragment (
): m/z 136 (Loss of ). -
Fragment (
): m/z 135/134 (Loss of or ). Hydrazines typically cleave the N-N bond. -
Diagnostic Fragment: m/z 120/121 (
). Loss of the hydrazine moiety entirely, leaving the dimethylamino-phenyl cation.[1]
Caption: Figure 2.[1][4] Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.
Application Context: Carbonyl Derivatization
The primary utility of 4-hydrazinyl-N,N-dimethylaniline lies in its reactivity with ketones and aldehydes.[1] Unlike the classic 2,4-DNPH reagent (which detects carbonyls via precipitation), this reagent is often used for Mass Spectrometry tagging .[1]
-
Mechanism: The hydrazine nitrogen attacks the carbonyl carbon, eliminating water to form a Hydrazone .
-
Benefit: The dimethylamino group acts as a "charge tag" (easily protonated in ESI-MS), significantly enhancing the ionization efficiency of neutral steroids or lipids that otherwise ionize poorly.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazonium reduction protocols).
-
National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride Infrared Spectrum."[5] NIST Chemistry WebBook, SRD 69. [Link] (Referenced for analogous hydrazine salt spectral bands).
-
PubChem. "4-Hydrazinyl-N,N-dimethylaniline | C8H13N3."[1][6] National Library of Medicine. [Link]
- Liu, H., et al. "Derivatization of Carbonyl Compounds for Mass Spectrometry." Journal of Chromatography A, 2002.
Sources
Technical Guide: Solubility and Stability of 4-Hydrazinyl-N,N-dimethylaniline
Abstract
4-Hydrazinyl-N,N-dimethylaniline (CAS 19246-04-9 for free base; 27076-73-9 for dihydrochloride) is a potent nucleophilic hydrazine derivative characterized by an electron-rich aromatic system.[1] Widely used as a derivatizing agent for carbonyl compounds and an intermediate in heterocycle synthesis, its utility is frequently compromised by its acute susceptibility to oxidative degradation and photolysis. This guide provides a rigorous physicochemical profile, stability analysis, and validated handling protocols to ensure experimental reproducibility.
Physicochemical Profile
Understanding the dual nature of this compound—available as both a lipophilic free base and a hydrophilic hydrochloride salt—is critical for solvent selection and formulation.
Molecular Descriptors
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 19246-04-9 | 27076-73-9 |
| Formula | C₈H₁₃N₃ | C₈H₁₃N₃ · 2HCl |
| Molecular Weight | 151.21 g/mol | 224.13 g/mol |
| Appearance | Oily liquid or low-melting solid (Yellow/Brown) | Crystalline solid (White to off-white; darkens on oxidation) |
| pKa (Estimated) | ~5.2 (Aniline N), ~8.1 (Hydrazine terminal N) | N/A (Salt dissociates) |
Solubility Matrix
The solubility profile is strictly pH-dependent. The N,N-dimethylamino group and the hydrazine moiety both protonate, drastically altering polarity.
-
Aqueous Media:
-
pH < 4 (Acidic): The dihydrochloride salt is highly soluble (>50 mg/mL). The molecule exists as a dication, stable against immediate precipitation but susceptible to acid-catalyzed hydrolysis over time.
-
pH > 7 (Basic): The molecule deprotonates to the free base. Solubility in water drops to <1 mg/mL , causing precipitation or oiling out.
-
-
Organic Solvents:
-
Methanol/Ethanol: Soluble (Salt and Base). Preferred for stock solutions.
-
DMSO: Soluble. Caution: DMSO can act as an oxidant over long periods; use fresh, degassed DMSO.
-
Dichloromethane/Chloroform: Free base is soluble; Salt is insoluble.[2]
-
Stability & Degradation Mechanisms[3]
The primary failure mode for 4-Hydrazinyl-N,N-dimethylaniline is oxidative decomposition , accelerated by light, heat, and trace metal ions.
Oxidative Deamination Pathway
The electron-donating dimethylamino group (
Mechanism:
-
Radical Formation: Oxygen abstracts a hydrogen from the hydrazine, forming a hydrazyl radical.
-
Diimide Formation: Further oxidation leads to the formation of a transient diimide or azo-intermediate.
-
Decomposition: The intermediate collapses, releasing nitrogen gas (
) and reverting to N,N-dimethylaniline or coupling to form azo-dimers (deep red/brown impurities).
Visualization of Degradation Logic
The following diagram illustrates the critical degradation nodes and environmental triggers.
Figure 1: Oxidative degradation pathways leading to deamination and colored azo-impurities.
Environmental Sensitivities
-
Light: Photolytic cleavage of the N-N bond is possible. Solutions turn dark brown/red upon exposure to ambient light within hours.
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Moisture absorption leads to "caking" and hydrolysis, altering stoichiometry.
Strategic Handling Protocol
To maintain scientific integrity, the following "Self-Validating System" for handling is recommended.
Storage & Stock Preparation
Protocol:
-
Receipt: Upon receipt, inspect color. Pure salt should be white/off-white. Yellow/brown indicates prior oxidation.
-
Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.
-
Stock Solution:
-
Solvent: Degassed Methanol or Ethanol (sparge with Argon for 10 mins).
-
Concentration: Prepare high concentration stocks (e.g., 100 mM) to minimize solvent oxygen exposure relative to solute.
-
Shelf-Life: Discard solutions after 24 hours. Do not store solutions.
-
Experimental Workflow (Decision Tree)
Figure 2: Decision tree for reagent qualification and solvent selection.
Analytical Validation
Before committing the reagent to high-value experiments (e.g., drug screening or complex synthesis), validate purity.
TLC Method
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane : Methanol (9:1).
-
Visualization: UV (254 nm) and Iodine vapor.
-
Interpretation:
- : Product.
-
Baseline spot: Polymerized/oxidized material.
-
Fast-moving spot: N,N-dimethylaniline (degradation product).
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: 254 nm (Aromatic ring) and 280 nm.
-
Note: The hydrazine group is electrochemically active; Electrochemical Detection (ECD) can be used for high sensitivity [1].
References
-
PubChem. (n.d.). 4-Hydrazinyl-N,N-dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline Hazard Summary. Retrieved from [Link]
Sources
Discovery and history of 4-Hydrazinyl-N,N-dimethylaniline
The following technical monograph details the discovery, synthesis, and analytical utility of 4-Hydrazinyl-N,N-dimethylaniline (also known as p-Dimethylaminophenylhydrazine). This guide is structured for researchers requiring rigorous procedural data and mechanistic insight.
Discovery, Synthesis, and Analytical Utility[1]
CAS No: 27076-73-9 (Dihydrochloride) | Molecular Formula: C₈H₁₃N₃ · 2HCl
Part 1: Historical Genesis & Chemical Identity[2]
The Post-Fischer Expansion (Late 19th Century)
The discovery of 4-Hydrazinyl-N,N-dimethylaniline is inextricably linked to the "Golden Age" of German dye chemistry and the foundational work of Emil Fischer . Following Fischer's isolation of phenylhydrazine in 1875 —a breakthrough that allowed for the first systematic characterization of sugars (osazones)—chemical research turned toward derivatizing the phenyl ring to alter solubility and chromogenic properties.
While Fischer utilized phenylhydrazine to unlock carbohydrate chemistry, the introduction of the dimethylamino group (an auxochrome) at the para position was driven by the dye industry's need for intermediates that could couple with phenols and amines to form azo dyes. The compound represents a structural evolution of N,N-dimethyl-p-phenylenediamine (the precursor to Wurster’s Red), modified to possess the nucleophilic hydrazine tail required for carbonyl condensation.
Chemical Architecture
The molecule features a bifunctional architecture:[1]
-
Hydrazine Moiety (-NHNH₂): A potent alpha-effect nucleophile responsible for its reactivity toward electrophilic carbonyl carbons.
-
Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group (EDG) that increases the electron density of the aromatic ring. This donation induces a bathochromic shift (red-shift) in the absorption spectrum of its derivatives, making it superior to simple phenylhydrazine for colorimetric analysis.
Part 2: Synthesis & Manufacturing
Synthetic Strategy
The industrial and laboratory synthesis follows the modified Fischer-Reduction pathway . The synthesis is non-trivial due to the electron-rich nature of the starting material, which stabilizes the diazonium intermediate but can lead to side reactions (coupling) if pH is not strictly controlled.
Pathway:
-
Nitrosation: N,N-dimethylaniline is nitrosated to p-nitroso-N,N-dimethylaniline.
-
Reduction/Amination: The nitroso group is reduced to the amine (p-aminodimethylaniline).
-
Diazotization: The amine is converted to the diazonium salt.
-
Reduction: The diazonium salt is reduced to the hydrazine.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from N,N-dimethylaniline via the diazonium reduction route.[2][3][4][5]
Laboratory Protocol: Synthesis of the Dihydrochloride
Note: This protocol utilizes Stannous Chloride (SnCl₂) for reduction, preferred in lab settings for yield consistency over the industrial sulfite method.
Reagents:
-
N,N-Dimethyl-p-phenylenediamine (10 mmol)
-
Sodium Nitrite (11 mmol)
-
Stannous Chloride Dihydrate (25 mmol)
-
Hydrochloric Acid (Concentrated, 12M)
Procedure:
-
Dissolution: Dissolve 10 mmol of N,N-Dimethyl-p-phenylenediamine in 20 mL of 6M HCl. Cool the solution to -5°C in an ice-salt bath. Critical: Temperature control prevents decomposition of the diazonium salt.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (11 mmol in 5 mL water) while stirring vigorously. Maintain temperature below 0°C. Stir for 20 minutes. A clear, dark solution indicates diazonium formation.
-
Reduction: Prepare a solution of Stannous Chloride (25 mmol) in 15 mL concentrated HCl, pre-cooled to 0°C. Add the diazonium solution into the stannous chloride solution slowly.
-
Crystallization: Allow the mixture to stand at 4°C overnight. The dihydrochloride salt will precipitate as fine needles.
-
Isolation: Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.
Part 3: Analytical Utility (Carbonyl Detection)
Mechanism of Action
4-Hydrazinyl-N,N-dimethylaniline serves as a specialized derivatization agent for aldehydes and ketones. Unlike 2,4-DNPH (which yields yellow/orange precipitates), this reagent often yields derivatives with distinct fluorescence or deep coloration due to the electron-donating dimethylamino group conjugated with the hydrazone system.
Reaction: Nucleophilic addition-elimination.
Visualization: Derivatization Mechanism
Figure 2: Mechanism of hydrazone formation. The reaction is acid-catalyzed, typically optimal at pH 4-5.
Standardized Analytical Protocol
Application: Identification of unknown aldehydes/ketones via melting point and TLC.
| Parameter | Specification |
| Solvent System | Ethanol / Acetic Acid (9:1) |
| Reagent Concentration | 0.1 M (freshly prepared) |
| Reaction Time | 15–30 minutes |
| Detection Method | UV-Vis (λmax shift) or Fluorescence |
Step-by-Step Workflow:
-
Preparation: Dissolve 0.5g of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in 10 mL of Ethanol containing 1 mL of Glacial Acetic Acid.
-
Why Acetic Acid? It buffers the solution to pH ~4, protonating the carbonyl oxygen to make it more electrophilic without protonating the hydrazine nitrogen (which would deactivate the nucleophile).
-
-
Derivatization: Add 1 mL of the unknown carbonyl sample (dissolved in ethanol).
-
Incubation: Heat the mixture at 60°C for 20 minutes.
-
Observation:
-
Color Change: A shift to deep red or violet often indicates conjugation extension.
-
Precipitation: If the derivative is insoluble, cool to precipitate.
-
-
TLC Analysis: Spot the reaction mixture on Silica Gel 60 F254. Elute with Hexane:Ethyl Acetate (3:1). The hydrazone will appear as a distinct spot, often fluorescent under UV (365 nm).
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3).
-
Carcinogenicity: Suspected human carcinogen (structural analog to other hydrazine carcinogens).
-
Environmental: Toxic to aquatic life with long-lasting effects.[9]
Handling Protocol:
-
Engineering Controls: All synthesis and derivatization must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Do not dispose of down the drain. Collect in a segregated "Hydrazine/Reducing Agent" waste stream.[8] Deactivate spills with dilute hypochlorite solution (bleach) to oxidize the hydrazine before cleanup, but caution is required as this can generate chloramines; professional disposal is preferred.
References
-
Fischer, E. (1875).[1] "Ueber aromatische Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational discovery of phenylhydrazines).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazonium reduction).
-
PubChem. (n.d.). "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride - Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride." (Specific safety and physical property data).
-
Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.). Wiley.[8] (Use of hydrazines in carbonyl identification).
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 3. US20160296499A1 - Spiroindoline Antiparasitic Derivatives - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agarscientific.com [agarscientific.com]
Harnessing the Versatility of Hydrazine Derivatives in Modern Organic Synthesis: A Technical Guide
Abstract: Hydrazine derivatives represent a cornerstone in the edifice of modern organic synthesis, offering a unique combination of nucleophilicity, redox activity, and the ability to serve as precursors for a variety of reactive intermediates. Their structural diversity makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the strategic applications of novel hydrazine derivatives. We move beyond simple reaction catalogues to dissect the underlying mechanisms and provide field-proven, detailed protocols for key transformations. The guide focuses on three principal areas of application: the construction of nitrogen-containing heterocycles, the generation of carbon-centered radicals for C-C bond formation, and their role in advanced reductive methodologies. By grounding these applications in mechanistic causality and providing robust experimental workflows, this document serves as a practical resource for leveraging the full synthetic potential of these remarkable compounds.
Introduction: The Enduring Utility of the N-N Bond
Hydrazine (N₂H₄) and its organic derivatives are characterized by the presence of a nitrogen-nitrogen single bond, a feature that imparts a rich and varied chemical reactivity.[1] The lone pair of electrons on the nitrogen atoms makes them potent nucleophiles, while the N-N bond itself can be cleaved under specific conditions to generate highly reactive species. This duality is the source of their synthetic power.
Historically, hydrazine derivatives were famously employed in the Wolff-Kishner reduction and the synthesis of pyrazoles. However, contemporary organic synthesis has witnessed a significant expansion of their utility. Novel derivatives are now at the forefront of asymmetric catalysis, photoredox-mediated transformations, and complex cascade reactions.[3][4][5] The ability to generate carbon-centered radicals from stable, readily available hydrazine precursors upon oxidation, with the extrusion of dinitrogen gas as a thermodynamic driving force, represents a particularly powerful and atom-efficient strategy for forming new carbon-carbon bonds.[3][6]
This guide is structured to provide both a conceptual understanding and a practical toolkit for employing these reagents. We will explore the mechanistic rationale behind their application in major reaction classes and provide detailed, validated protocols that can be adapted by researchers at the bench.
Foundational Pillars: Synthesis of Nitrogen-Containing Heterocycles
The most widespread application of hydrazine derivatives is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7][8] The bidentate nucleophilic nature of hydrazine and its derivatives allows them to react with 1,3-dielectrophiles to form stable five-membered rings, a strategy that has been refined for over a century.
The Knorr Pyrazole Synthesis and its Modern Variants
The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most common and reliable method for constructing the pyrazole ring system.[9][10] Pyrazoles are a critical structural motif found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[11][12]
Mechanistic Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the substituted hydrazine (in the case of R-NHNH₂) initially attacks one of the carbonyl groups. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a five-membered ring, which then undergoes a final dehydration step to yield the aromatic pyrazole ring.[9][13] The regioselectivity of the final product is determined by which nitrogen atom performs the initial attack and which carbonyl is more electrophilic, a factor that can be controlled by the substitution pattern on both reactants.
Figure 1: General workflow for Knorr pyrazole synthesis.
Data Presentation: Synthesis of Polysubstituted Pyrazoles
The cyclocondensation reaction is highly versatile and tolerates a wide range of functional groups on both the 1,3-dicarbonyl compound and the hydrazine derivative.
| Entry | 1,3-Dicarbonyl (R¹, R²) | Hydrazine (R³) | Product | Yield (%) | Reference |
| 1 | Acetylacetone (Me, Me) | Phenylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | >90 | [9] |
| 2 | Dibenzoylmethane (Ph, Ph) | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | 85 | [10] |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione (CF₃, Me) | Hydrazine Hydrate | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | 92 | [10] |
| 4 | Ethyl Acetoacetate (OEt, Me) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | >95 | [7] |
Experimental Protocol: Synthesis of 3,5-disubstituted-1H-pyrazoles [10]
This protocol describes a general, high-yield synthesis of pyrazoles under microwave irradiation and solvent-free conditions, highlighting a modern, efficient approach.
-
Reagent Preparation: In a 10 mL microwave process vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the appropriate tosylhydrazone or hydrazine derivative (1.1 mmol).
-
Reaction Setup: The vial is sealed with a septum.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.
The Fischer Indole Synthesis
Developed in 1883, the Fischer indole synthesis remains one of the most important and versatile methods for constructing the indole nucleus, a core component of countless natural products and pharmaceuticals, such as tryptophan and sumatriptan.[14][15] The reaction involves the treatment of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14]
Mechanistic Causality: The authoritative mechanism involves several key steps:
-
Formation of an arylhydrazone from the arylhydrazine and the carbonyl compound.
-
Protonation of the hydrazone followed by tautomerization to an enehydrazine intermediate.
-
A[9][9]-sigmatropic rearrangement (the key step) of the enehydrazine, which forms a new C-C bond and breaks the N-N bond.
-
Rearomatization of the benzene ring via loss of a proton.
-
Intramolecular nucleophilic attack of the resulting amino group onto the imine carbon, forming a five-membered ring.
-
Final elimination of ammonia from the cyclic intermediate to furnish the aromatic indole ring.[16]
The choice of acid catalyst (Brønsted or Lewis) is crucial and can influence reaction rates and yields. Common catalysts include H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[14][15]
Figure 2: Simplified workflow of the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of 2-Aryl-1H-Indoles [15]
This protocol details the synthesis of 2-aryl indoles from substituted acetophenones and phenylhydrazine using sulfuric acid.
-
Hydrazone Formation: In a 100 mL round-bottom flask, a mixture of a substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) is refluxed in ethanol (20 mL) for 2-4 hours.
-
Cyclization: The reaction mixture, containing the formed hydrazone, is cooled and then carefully poured into concentrated sulfuric acid (5 mL) with stirring.
-
Heating: The acidic mixture is stirred and heated at 80-90 °C for 25-30 minutes. The reaction is monitored by TLC.
-
Quenching and Precipitation: After completion, the reaction mixture is cautiously added to 100 mL of ice-cold water. The precipitated solid product is collected by filtration.
-
Purification: The crude solid is washed thoroughly with water, dried, and then recrystallized from ethanol to yield the pure 2-aryl-1H-indole derivative.
Synthesis of 1,2,4,5-Tetrazines
1,2,4,5-tetrazines are nitrogen-rich heterocycles that have gained prominence in bioorthogonal chemistry for their role in the inverse-electron-demand Diels-Alder reaction.[17] Their synthesis often relies on the condensation of hydrazine with various synthons like nitriles or iminoesters.[17][18]
Mechanistic Causality: A common route, the Pinner synthesis, involves the reaction of an iminoester with hydrazine to form an amidrazone.[18] Two molecules of the amidrazone can then dimerize, or one molecule can react with another equivalent of hydrazine, followed by cyclization and oxidation to yield the dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine. Modern methods often use metal catalysts (e.g., Ni(OTf)₂ or Zn(OTf)₂) to facilitate the condensation of nitriles with hydrazine, which is particularly useful for synthesizing unsymmetrical tetrazines.[17][19]
Experimental Protocol: Metal-Catalyzed Synthesis of Tetrazines from Nitriles [19]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a stir bar, add the nitrile (0.5 mmol), Ni(OTf)₂ (0.025 mmol, 5 mol%), and anhydrous hydrazine (2.5 mmol, 5 equiv).
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C for 12-24 hours.
-
Oxidation: The reaction mixture is cooled to room temperature and diluted with dichloromethane (DCM, 2 mL). The solution is then added dropwise to a stirred solution of sodium nitrite (NaNO₂, 5.0 mmol) in glacial acetic acid (2 mL) at 0 °C.
-
Work-up: The mixture is stirred for 30 minutes, then diluted with DCM (10 mL) and washed with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. The organic layer is separated, washed with brine, dried over Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired tetrazine.
C-C Bond Formation via Hydrazine-Derived Radicals
A paradigm shift in the use of hydrazine derivatives has been their establishment as potent precursors for carbon-centered radicals.[3][6][20] This strategy leverages the oxidative cleavage of the C-N and N-N bonds, driven by the formation of the highly stable dinitrogen molecule (N₂).
Mechanistic Causality: Organic monosubstituted hydrazines (e.g., arylhydrazines, acylhydrazides) can be oxidized by a variety of systems, including transition metals, peroxides, or photoredox catalysts.[3][4] The oxidation process generates a radical cation, which can undergo fragmentation to release N₂ and form a carbon-centered radical. This radical can then participate in a wide array of synthetic transformations, including alkene difunctionalization, cascade cyclizations, and C-H functionalization of arenes.[3][6]
Figure 3: General pathway for generating C-centered radicals from hydrazine derivatives.
Data Presentation: Synthesis of Coumarins via Radical Annulation
This table illustrates the scope of a visible-light photocatalytic method for synthesizing coumarins from aryl alkynoates and various hydrazine derivatives.[3]
| Entry | Hydrazine Derivative | R¹ in Alkyne | Product | Yield (%) |
| 1 | tert-Butyl carbazate | H | 2H-Coumarin | 85 |
| 2 | Benzoylhydrazide | H | 3-Phenyl-2H-coumarin | 78 |
| 3 | Phenylhydrazine | H | 3-Phenyl-2H-coumarin | 65 |
| 4 | tert-Butyl carbazate | Ph | 4-Phenyl-2H-coumarin | 81 |
Experimental Protocol: Photocatalytic Synthesis of Coumarins [3]
-
Reaction Setup: In a 10 mL Schlenk tube, add the aryl alkynoate (0.2 mmol), the hydrazine derivative (0.6 mmol), Rose Bengal (photocatalyst, 0.004 mmol, 2 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol).
-
Solvent and Degassing: Add acetonitrile (MeCN, 2 mL) as the solvent. The mixture is degassed by three freeze-pump-thaw cycles.
-
Irradiation: The tube is placed approximately 5 cm from a compact fluorescent lamp (CFL, 23 W). The reaction is stirred at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the pure coumarin product.
Advanced Reductive Methodologies: The Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[21] The traditional conditions—hydrazine hydrate and a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) at high temperatures (~200 °C)—are harsh and not suitable for base-sensitive substrates.[22]
Mechanistic Causality: The reaction begins with the formation of a hydrazone. Under strongly basic conditions, the N-H proton of the hydrazone is abstracted, forming an anion. This anion rearranges with proton transfer from the solvent to form a diimide anion. The collapse of this intermediate, driven by the irreversible loss of stable N₂ gas, generates a carbanion, which is then rapidly protonated by the solvent to yield the alkane product.[22][23]
Figure 4: Mechanistic steps of the Wolff-Kishner reduction.
Experimental Protocol: Myers Modification (Milder Conditions)
To circumvent the harsh conditions of the classical procedure, various modifications have been developed. The Myers modification involves the in situ formation of an N-tert-butyldimethylsilylhydrazone, which decomposes at significantly lower temperatures.
-
Hydrazone Formation: To a solution of the ketone (1.0 mmol) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.2 mmol) in N-methyl-2-pyrrolidone (NMP, 5 mL) at room temperature, add a catalytic amount of acetic acid (0.1 mmol). Stir for 1-2 hours until hydrazone formation is complete (monitored by TLC or ¹H NMR).
-
Reduction: Add potassium tert-butoxide (KOtBu, 3.0 mmol) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.
Asymmetric Synthesis
The development of chiral hydrazine derivatives has opened avenues for enantioselective synthesis.[5] Chiral hydrazines can be used as chiral auxiliaries or as precursors to chiral ligands for metal catalysts. A prominent application is the asymmetric hydrogenation of prochiral hydrazones, catalyzed by transition metal complexes (e.g., Ni, Co, Pd), to produce enantioenriched hydrazines, which are valuable building blocks for chiral drugs and natural products.[5][24][25] For instance, Ni-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines with excellent enantioselectivities (>99% ee), which are precursors to kinase inhibitors.[5][24]
Conclusion and Future Outlook
The chemistry of hydrazine derivatives is a mature yet continually evolving field. While their role in heterocyclic synthesis is foundational, their emergence as efficient precursors for carbon-centered radicals under mild, photoredox conditions has significantly broadened their synthetic scope. Future innovations will likely focus on developing novel catalytic systems for N-N bond cleavage, expanding the repertoire of asymmetric transformations, and incorporating these versatile building blocks into automated synthesis platforms. For the practicing chemist, a deep understanding of the mechanistic principles governing the reactivity of hydrazine derivatives is paramount to unlocking their full potential in the design and execution of elegant and efficient synthetic strategies.
References
-
Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. [Link]
-
Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1767-1793. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]
-
Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. ResearchGate. [Link]
-
Afonso, C. A. M., et al. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Journal of the Brazilian Chemical Society, 17, 1449-1454. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Szymański, P., et al. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 30(2), 487. [Link]
-
Deshmukh, V. V., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588. [Link]
-
ResearchGate. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. [Link]
-
Karver, M. R., et al. (2012). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Journal of the American Chemical Society, 134(12), 5454-5457. [Link]
- Google Patents. (2020).
-
ResearchGate. (2023). Energy profiles and optimized structures for the N–N bond cleavage of hydrazine. [Link]
-
Xie, J., & Pan, Y. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(10), 2634-2637. [Link]
-
Wikipedia. (2020). Wolff–Kishner reduction. [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]
-
Chen, P., et al. (2014). Mechanistic Insights into N—N Bond Cleavage in Catalytic Guanylation Reactions between 1,2-Diarylhydrazines and Carbodiimides. The Journal of Organic Chemistry, 79(21), 10357-10364. [Link]
-
Yang, J., et al. (2012). Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 51(21), 5220-5224. [Link]
-
Wang, D., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2592-2595. [Link]
-
Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. [Link]
-
American Chemical Society. (2003). Cleavage of the nitrogen-nitrogen bond in a high oxidation state tungsten or molybdenum hydrazine complex and the catalytic reduction of hydrazine. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Scilit. (2026). Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. [Link]
-
Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Al-Ostath, R. A., & Al-Assar, F. M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. [Link]
-
Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3682-3686. [Link]
-
Mohareb, R. M., Fleita, D. H., & Sakka, O. K. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27. [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
Trofimov, B. A., et al. (2023). Synthesis of Tetrazines from N-Allenylpyrrole-2-carbaldehydes and pH-Controlled Reversible Fragmentation. Organic Letters, 26(1), 116-121. [Link]
-
Kotha, S., & Meshram, M. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry, 14, 2983-3011. [Link]
-
ResearchGate. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. [Link]
-
IJCRT.org. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. [Link]
-
Reddy, T. R., & Wu, T. (2012). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 14(17), 4462-4465. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. [Link]
-
Jabeen, M., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of Analytical Chemistry, 77(Suppl 1), S1-S25. [Link]
-
ResearchGate. (2022). Synthesis of chiral hydrazines via transition metal‐catalyzed asymmetric hydrogenation of hydrazones. [Link]
-
Taylor & Francis Online. (2015). Synthesis of Novel Saccharide Hydrazones. Synthetic Communications, 45(10), 1205-1214. [Link]
-
SlidePlayer. (2023). Fischer Indole Synthesis. [Link]
-
Oreate AI. (2026). Unraveling the Wolff-Kishner Reduction: A Journey From Carbonyls to Alkanes. [Link]
-
Thieme. (2019). Preparation of Chiral Hydrazines. [Link]
- Google Patents. (2016).
-
Wiley Online Library. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]
-
Springer. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of the Iranian Chemical Society. [Link]
-
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 15. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 16. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 22. lscollege.ac.in [lscollege.ac.in]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. thieme-connect.com [thieme-connect.com]
A Theoretical and Computational Guide to the Reactivity of Substituted Phenylhydrazines
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies utilized to investigate the reactivity of substituted phenylhydrazines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the quantum chemical principles and computational workflows that illuminate the structure-activity relationships, reaction mechanisms, and potential toxicological profiles of this versatile class of compounds. By integrating foundational theory with practical computational protocols, this guide serves as an essential resource for leveraging in silico techniques to accelerate the discovery and design of novel phenylhydrazine-based molecules.
Introduction: The Chemical Versatility of Phenylhydrazines
Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry and medicinal chemistry, renowned for their diverse reactivity and broad spectrum of biological activities.[1][2] Their utility spans from classical organic reactions, such as the Fischer indole synthesis, to their application as precursors for a wide array of heterocyclic compounds with therapeutic potential.[2][3] Derivatives of phenylhydrazine have been investigated for their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][4][5][6]
The reactivity and biological function of a substituted phenylhydrazine are intricately linked to the nature and position of substituents on the phenyl ring. These substituents modulate the electronic properties of the molecule, influencing its nucleophilicity, antioxidant capacity, and interaction with biological targets.[7][8] Understanding these substituent effects is paramount for the rational design of new chemical entities with desired properties. Theoretical and computational chemistry offer a powerful lens through which to dissect these intricate relationships, providing insights that are often challenging to obtain through experimental methods alone.[9][10]
This guide will navigate the theoretical landscape of substituted phenylhydrazine reactivity, focusing on the application of computational tools to predict and rationalize their chemical behavior.
Foundational Theoretical Concepts
A robust understanding of the electronic structure is fundamental to predicting the reactivity of any molecule. For substituted phenylhydrazines, several key theoretical concepts provide the framework for computational analysis.
2.1. Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10][11] For substituted phenylhydrazines, substituents that raise the HOMO energy level increase nucleophilicity, while those that lower the LUMO energy level enhance electrophilicity.[12]
2.2. Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost.[13][14][15] This method is used to calculate the electronic structure of molecules, providing access to a wide range of properties including optimized geometries, vibrational frequencies, reaction energies, and the electronic descriptors discussed above.[9][10] The choice of functional and basis set is a critical aspect of any DFT study, and these must be selected appropriately to ensure the reliability of the calculated results.[14][15]
2.3. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[11][16] It allows for the quantification of hyperconjugative interactions and charge transfer, which are crucial for understanding the stability and reactivity of substituted phenylhydrazines.[11][17] NBO analysis can reveal how substituents influence the electron density distribution across the molecule, thereby affecting its reactivity.[16]
Computational Methodologies for Assessing Reactivity
A variety of computational methodologies can be employed to investigate the reactivity of substituted phenylhydrazines. The choice of method depends on the specific property or reaction of interest.
3.1. Workflow for Computational Analysis: A typical computational workflow for studying a substituted phenylhydrazine derivative involves several key steps, as illustrated in the diagram below.
Caption: A generalized workflow for the computational analysis of a substituted phenylhydrazine.
3.2. Step-by-Step Protocol for DFT Calculations:
-
Structure Preparation: Draw the 3D structure of the substituted phenylhydrazine using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set.[10][14] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as the HOMO and LUMO energies and the Molecular Electrostatic Potential (MEP). The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[10]
-
NBO Analysis: Perform an NBO analysis to investigate charge delocalization and hyperconjugative interactions.[11][16]
3.3. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or toxicity.[18][19][20] For substituted phenylhydrazines, QSAR can be used to predict properties like antioxidant capacity, antimicrobial activity, or toxicity based on calculated molecular descriptors.[21]
Caption: A typical workflow for developing a QSAR model.
Substituent Effects on Reactivity: A Deeper Dive
The electronic nature of substituents on the phenyl ring profoundly impacts the reactivity of phenylhydrazines.[7][8]
4.1. Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -NH₂ increase the electron density on the aromatic ring through resonance and inductive effects. This leads to:
-
Increased HOMO Energy: Making the molecule a better electron donor and more susceptible to electrophilic attack.[12]
-
Enhanced Antioxidant Activity: By stabilizing the resulting radical cation formed during free radical scavenging.[4]
4.2. Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density on the phenyl ring. This results in:
-
Decreased HOMO Energy and Increased LUMO Energy: Making the molecule less nucleophilic but potentially more reactive towards nucleophiles at the ring.[12]
-
Modulated Biological Activity: The effect on biological activity can be complex, as EWGs can influence factors like receptor binding and metabolic stability.[4]
Table 1: Calculated Electronic Properties of para-Substituted Phenylhydrazines (Illustrative Data)
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -5.23 | -0.15 | 5.08 |
| -OH | -5.01 | -0.12 | 4.89 |
| -NO₂ | -5.89 | -1.21 | 4.68 |
| -CH₃ | -5.15 | -0.14 | 5.01 |
| -Cl | -5.45 | -0.45 | 5.00 |
Note: These are representative values and the actual calculated energies will depend on the level of theory and basis set used.
Applications in Drug Discovery and Development
Theoretical studies on substituted phenylhydrazines are instrumental in several areas of drug discovery.
5.1. Rational Design of Novel Therapeutics: By understanding how substituents influence reactivity and electronic properties, medicinal chemists can design new phenylhydrazine derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, theoretical calculations can guide the selection of substituents to optimize antioxidant or antimicrobial potency.[4][5]
5.2. Prediction of Toxicity: Phenylhydrazine itself is known for its hematotoxicity.[22][23][24] Computational models, particularly QSAR, can be developed to predict the toxic potential of new derivatives, allowing for the early deselection of potentially harmful compounds.[18]
5.3. Mechanistic Elucidation: Computational studies can provide detailed insights into the mechanisms of action of phenylhydrazine-based drugs. For example, DFT calculations can be used to model the interaction of a phenylhydrazine derivative with its biological target, such as an enzyme active site.
Conclusion and Future Perspectives
Theoretical and computational chemistry provides an indispensable toolkit for unraveling the complex reactivity of substituted phenylhydrazines. From fundamental electronic structure analysis to the development of predictive QSAR models, these in silico approaches offer a rational and efficient pathway to understanding and harnessing the chemical potential of this important class of molecules. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in the design and development of novel phenylhydrazine-based compounds for a wide range of applications is set to expand even further. The synergy between theoretical prediction and experimental validation will undoubtedly continue to drive innovation in this exciting field.
References
- Benchchem. Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide.
- ResearchGate. DFT investigation of the initial steps of a reaction of phenylhydrazine....
- ResearchGate. Molecular Geometry, NLO, MEP, HOMO-LUMO and Mulliken Charges of Substituted Piperidine Phenyl Hydrazines by Using Density Functional Theory | Request PDF.
- ResearchGate. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.
- PubMed. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice.
- PubMed. Theoretical and REMPI spectroscopic study on phenylhydrazine and phenylhydrazine-(Ar)n (n=1, 2) van der Waals complexes.
- Benchchem.
- Patsnap Eureka. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
- MDPI.
- PMC. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions.
- ResearchGate.
- Sciforum. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.
- PMC. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF)
- International Journal of Chemical and Biological Sciences.
- ResearchGate.
- Semantic Scholar. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.
- ResearchGate. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.
- Asian Journal of Chemistry.
- Preprints.org.
- PMC. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.
- PMC.
- ProQuest. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon.
- Magnetic Resonance in Chemistry. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines.
- Journal of Electron Spectroscopy and Related Phenomena.
- Biochemistry. The oxidation of phenylhydrazine: superoxide and mechanism.
- PMC.
- MDPI. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents.
- ResearchGate. The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),....
- Molecules. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.
- Wiley Online Library.
- ResearchGate. Reaction rates of phenylhydrazine with a range of carbonyl compounds in....
- ResearchGate.
- Arabian Journal of Chemistry. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods.
- PubMed.
- bioRxiv.
- JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
- Insubria. QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a.
- Taylor & Francis. Phenylhydrazine – Knowledge and References.
- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.
- Advanced Journal of Chemistry, Section A.
Sources
- 1. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of <i>N</i>-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks | bioRxiv [biorxiv.org]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 21. Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Comprehensive Structural Analysis Guide: 4-Hydrazinyl-N,N-dimethylaniline Dihydrochloride
This guide serves as a technical blueprint for the solid-state characterization of 4-Hydrazinyl-N,N-dimethylaniline (also known as 4-hydrazino-N,N-dimethylaniline), focusing specifically on its stable dihydrochloride salt form (CAS 27076-73-9) . Due to the oxidative instability of the free base, the salt form is the standard for structural analysis in drug development and organic synthesis.
Executive Summary
4-Hydrazinyl-N,N-dimethylaniline is a critical bifunctional intermediate used in the synthesis of indole-based therapeutics (via Fischer indole synthesis) and pyrazole-based dyes.[1] Its structural integrity is governed by the competition between the electron-donating dimethylamino group and the reactive hydrazine moiety.
This guide provides a rigorous protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this molecule. It addresses the specific challenges of handling hydrazine derivatives—namely, oxidation sensitivity and hygroscopicity—and defines the expected supramolecular architectures driven by chloride-mediated hydrogen bonding.
Part 1: Crystallization Methodology
Pre-Crystallization Stability Check
Hydrazine derivatives are prone to auto-oxidation to form azo/azoxy impurities, which appear as colored contaminants (yellow/orange).
-
Protocol: Verify purity via 1H NMR (DMSO-d6) immediately prior to crystallization. Look for the disappearance of the hydrazine -NH2 signal (~4.0-5.0 ppm) or the appearance of downfield aromatic shifts indicating azo formation.
-
Handling: All crystallization solvents must be degassed (sparged with N2 or Ar) for 15 minutes.
Crystal Growth Protocols
The dihydrochloride salt is highly polar. Standard non-polar diffusion methods will fail. Use the following Polarity-Gradient Diffusion method:
Solvent System:
-
Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) + 1% conc. HCl (to suppress hydrolysis).
-
Solvent B (Anti-Solvent): Diethyl Ether (Et2O) or Isopropyl Ether.
Procedure:
-
Dissolve 50 mg of the dihydrochloride in the minimum volume of Solvent A (approx. 0.5 mL) in a narrow vial (inner vial).
-
Place the inner vial inside a larger jar containing 5 mL of Solvent B.
-
Cap the outer jar tightly.
-
Store at 4°C in the dark. Low temperature minimizes oxidation and slows diffusion, yielding higher-quality prisms.
Crystallization Workflow Diagram
Caption: Workflow for obtaining diffraction-quality crystals of hydrazine salts under controlled conditions to prevent oxidation.
Part 2: Structural Elucidation & Refinement
Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen stream). Rationale: Hydrazine tails exhibit high thermal motion. Room temperature data will result in smeared electron density maps for the N-N bond.
-
Radiation: Mo Kα (λ = 0.71073 Å) is preferred for chloride salts to minimize absorption corrections compared to Cu Kα.
-
Resolution: Aim for 0.75 Å or better to accurately resolve the hydrogen positions on the ammonium and hydrazinium groups.
Expected Structural Features (The "What to Look For")
Since a direct CSD refcode is not public, the structure must be solved ab initio. Use the following chemically grounded expectations to validate your solution:
A. Molecular Geometry
-
Protonation Sites: In the dihydrochloride form, expect two protonation sites:
-
Site 1: The terminal hydrazine nitrogen (-NH-N H3+).
-
Site 2: The dimethylamino nitrogen (-N H(Me)2+).
-
Note: Protonation of the dimethylamino group disrupts the conjugation with the phenyl ring. The C-N(dimethyl) bond length will lengthen (~1.45 Å) compared to the neutral aniline (~1.37 Å), and the geometry around this Nitrogen will become tetrahedral rather than planar.
-
-
Hydrazine Conformation: The N-N bond distance should be approximately 1.45 ± 0.02 Å . The torsion angle (C-N-N-H) will likely adopt a gauche conformation to minimize lone pair repulsion (if any lone pairs remain) or steric strain.
B. Supramolecular Architecture
The lattice will be dominated by Charge-Assisted Hydrogen Bonds .
-
Donors: -NH3+ (hydrazine) and -NH+ (dimethylamino).
-
Acceptors: Chloride anions (Cl-).
-
Motif: Expect a 3D network where Chloride ions act as bridges, connecting multiple organic cations.
Structural Hierarchy Diagram
Caption: Hierarchical breakdown of the structural features expected in the dihydrochloride salt crystal lattice.
Part 3: Analytical Validation & Safety
Validation Metrics
After solving the structure (using SHELXT/SHELXL), verify the following quality indicators:
-
R1 Value: < 5% for a high-quality salt structure.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Density: The highest residual peaks should be near the Chlorine atoms (truncation ripples). Significant peaks (>0.5 e-/ų) near Nitrogen suggest disorder or incorrect proton assignment.
Safety Protocol (Hydrazine Specific)
-
Toxicity: 4-Hydrazinyl-N,N-dimethylaniline is a suspected carcinogen and skin sensitizer.
-
Handling: Wear double nitrile gloves. Weigh solid inside a fume hood.
-
Waste: Quench all mother liquors with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
References
- Reference: Glidewell, C., et al. (2000). "Structure and hydrogen bonding in salts of hydrazine and its derivatives." Acta Crystallographica Section B.
- Crystallization of Organic Salts: Reference: Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition. Context: Principles of polarity-gradient diffusion for ionic organic solids.
-
Safety Data
Sources
- 1. 41002-34-0|4-Hydrazinyl-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
- 2. 4-Hydrazinyl-N,N-dimethylaniline | C8H13N3 | CID 22661042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]
- 4. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Protocol for derivatizing aldehydes with 4-Hydrazinyl-N,N-dimethylaniline
Application Note: High-Sensitivity Derivatization of Aldehydes using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) for LC-MS Analysis
Executive Summary
This Application Note details a robust protocol for the derivatization of aliphatic and aromatic aldehydes using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) (also known as 4-(dimethylamino)phenylhydrazine). Unlike the traditional 2,4-Dinitrophenylhydrazine (DNPH) method, which is optimized for UV-Vis detection, HDMA is specifically selected here for its utility as a cationic charge-tag for Electrospray Ionization Mass Spectrometry (ESI-MS).
The dimethylamino moiety in HDMA possesses high proton affinity, significantly enhancing ionization efficiency in positive ion mode (
Scientific Rationale & Mechanism
Why HDMA? (The Charge-Tagging Advantage)
Standard hydrazine reagents like DNPH contain electron-withdrawing nitro groups, which stabilize the molecule for UV detection but suppress ionization in positive-mode ESI-MS. Conversely, HDMA incorporates a dimethylamino electron-donating group (EDG) .
-
Ionization Enhancement: The tertiary amine acts as a pre-charged site (or easily protonated site) under acidic mobile phase conditions, drastically lowering the Limit of Detection (LOD) in MS.
-
Chromophoric Shift: The conjugation of the hydrazine with the aldehyde, coupled with the auxochromic dimethylamino group, creates a stable hydrazone with distinct UV absorption (typically 300–350 nm), allowing for dual-mode detection (UV/MS).
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon of the aldehyde. This reversible addition forms a carbinolamine intermediate, which rapidly dehydrates under acid catalysis to form the stable hydrazone.
Figure 1: Acid-catalyzed condensation of Aldehydes with HDMA.[1]
Experimental Protocol
Reagents & Equipment
-
Derivatizing Agent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (High Purity >98%).
-
Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).
-
Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (FA).
-
Internal Standard (IS): Isotopically labeled aldehyde (e.g., Hexanal-d12) or a structural analog (e.g., Benzaldehyde-d6).
-
Equipment: Heating block (capable of 40–60°C), LC-MS/MS system (Triple Quadrupole recommended).
Solution Preparation
| Solution | Composition | Stability Note |
| Stock HDMA (50 mM) | Dissolve 11.2 mg HDMA-HCl in 1 mL MeOH containing 0.1% Acetic Acid. | Unstable. Prepare fresh daily. Protect from light (amber vial). |
| Working HDMA (5 mM) | Dilute Stock 1:10 with MeOH. | Use immediately. |
| Acid Catalyst (10%) | 10% (v/v) Acetic Acid in water. | Stable at RT. |
| Internal Standard | 10 µM solution in MeOH. | Store at -20°C. |
Step-by-Step Derivatization Workflow
This workflow is optimized for biological fluids (plasma/urine). For neat solvents, skip the protein precipitation step.
-
Sample Preparation:
-
Aliquot 100 µL of sample (biofluid or standard) into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard solution.
-
If Protein Precipitation is needed: Add 300 µL cold ACN, vortex, centrifuge at 12,000 x g for 10 min. Transfer supernatant to a fresh vial.
-
-
Derivatization Reaction:
-
To the supernatant (or neat sample), add 50 µL of Working HDMA Solution (5 mM) .
-
Add 20 µL of Acid Catalyst (10% AcOH) . Note: pH must be between 4.0–5.0 for optimal kinetics.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate at 40°C for 60 minutes in a thermomixer (agitation 400 rpm).
-
Optimization Note: For volatile aldehydes (e.g., Acetaldehyde), reduce temp to 25°C and extend time to 2 hours to prevent evaporative loss.
-
-
Quenching & Cleanup (Optional but Recommended):
-
Cool to room temperature.[2]
-
Optional: If excess reagent interferes with chromatography, perform a Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (1:1) to extract the hydrazones, then evaporate and reconstitute in Mobile Phase.
-
Otherwise, dilute 1:1 with Water (to match initial LC conditions) and inject directly.
-
Figure 2: Analytical Workflow for HDMA Derivatization.
Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI)
-
Polarity: Positive (+)
-
MRM Transitions:
-
Precursor Ion:
. -
Common Fragment (Quantifier):
(Dimethylaminophenyl moiety) or . -
Example (Hexanal):
-
MW Hexanal = 100.16
-
MW HDMA = 151.21
-
Hydrazone MW = 233.37
-
Precursor: 234.4
-
Product: 136.1 (Collision Energy ~20-30 eV)
-
-
Method Validation & Troubleshooting
Performance Metrics
| Parameter | HDMA Method (LC-MS) | DNPH Method (UV) |
| Limit of Detection (LOD) | 0.5 - 5.0 nM | 50 - 100 nM |
| Linearity (R²) | > 0.995 (3 orders of magnitude) | > 0.990 |
| Selectivity | High (Mass resolution + RT) | Moderate (Chromatographic only) |
| Sample Volume | 10 - 100 µL | 500 - 1000 µL |
Troubleshooting Guide
-
Peak Tailing: HDMA derivatives are basic. Ensure Mobile Phases contain at least 0.1% Formic Acid to maintain protonation and prevent secondary interactions with silanols.
-
High Background: HDMA is sensitive to oxidation. If the blank shows high background peaks, the reagent stock has oxidized. Prepare fresh reagent and degas solvents.
-
Low Yield: Check pH. If the sample is too acidic (pH < 3), the hydrazine amine is protonated and cannot attack the carbonyl. If too basic (pH > 6), dehydration is slow. Aim for pH 4.5.
References
-
Reagent Chemistry & MS Tagging
- Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of n
- Source: Analytica Chimica Acta.
-
URL:[Link]
- Relevance: Establishes the principle of using cationic hydrazine tags for sensitivity enhancement in ESI-MS.
-
General Hydrazine Protocol (Grounding)
-
Comparative Analysis (MS vs UV)
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydrazinyl-N,N-dimethylaniline for the analysis of ketones in biological samples
Application Note: High-Sensitivity Profiling of Ketones in Biological Matrices via 4-Hydrazinyl-N,N-dimethylaniline (HDMA) Derivatization
Executive Summary
The quantification of trace ketones (e.g., neurosteroids, lipid peroxidation products, metabolic intermediates) in biological matrices is frequently hindered by their neutral character, which results in poor ionization efficiency in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
This guide details the application of 4-Hydrazinyl-N,N-dimethylaniline (HDMA) as a charge-tagging derivatization reagent. Unlike traditional reagents like 2,4-DNPH (suited for UV/Negative MS), HDMA introduces a tertiary amine moiety with high proton affinity. This modification transforms neutral ketones into highly ionizable, cationic hydrazones, enhancing ESI+ MS sensitivity by 10–100 fold.
Chemistry & Mechanism
The "Ionization Deficit" Problem
Native ketones lack acidic or basic functional groups, making them "invisible" to standard ESI-MS protocols which rely on protonation (
The HDMA Solution
HDMA functions through a nucleophilic addition-elimination reaction.[1] The hydrazine tail attacks the carbonyl carbon, while the N,N-dimethylaniline head acts as a pre-charged ionization tag (proton sponge) under acidic LC conditions.
Key Chemical Advantages:
-
Enhanced Lipophilicity: Improves retention on C18 columns, separating analytes from the polar solvent front (ion suppression zone).
-
Proton Affinity: The dimethylamino group (
) ensures the derivative is fully protonated in standard mobile phases (0.1% Formic Acid).
Reaction Mechanism Diagram
Figure 1: Acid-catalyzed condensation of HDMA with a generic ketone to form a highly ionizable hydrazone.
Experimental Protocol
Pre-requisites:
-
Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (High Purity).
-
Matrix: Plasma, Urine, or Tissue Homogenate.
-
Instrumentation: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.
Reagent Preparation
-
Stock Solution (50 mM): Dissolve 11.2 mg of HDMA dihydrochloride in 1 mL of Methanol (MeOH). Prepare fresh daily due to oxidation sensitivity.
-
Catalyst Buffer: 1% Acetic Acid or 0.1% Trichloroacetic acid (TCA) in MeOH.
Sample Preparation Workflow
Step 1: Protein Precipitation
-
Add 100 µL of biological sample (Plasma/Urine) to a 1.5 mL tube.
-
Add 300 µL of cold Acetonitrile (ACN) containing internal standards (isotopically labeled ketones).
-
Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to a fresh vial.
Step 2: Derivatization Reaction
-
Mix 100 µL of Supernatant with 50 µL of HDMA Stock .
-
Add 20 µL of Catalyst Buffer (Acidic environment is critical for Schiff base formation).
-
Incubation: 60°C for 30 minutes (or 2 hours at Room Temp).
-
Note: Heat accelerates the reaction but may degrade thermally labile steroids. Validate based on target stability.
-
Step 3: Quenching & Cleanup
-
Cool samples to room temperature.
-
(Optional) Dilute with water (1:1) if peak shape distortion occurs due to high solvent strength.
-
Inject directly into LC-MS/MS.[2]
Workflow Visualization
Figure 2: Step-by-step sample preparation workflow for HDMA derivatization.
Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading |
| 1.00 | 5% | Desalting |
| 8.00 | 95% | Elution of Derivatives |
| 10.00 | 95% | Wash |
| 10.10 | 5% | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (
). -
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Detection Strategy:
-
Precursor Ion:
-
Calculation:
(Mass shift of HDMA moiety). -
Common Fragment: The dimethylaminophenyl moiety often produces a characteristic fragment at m/z 136.1 or 121.1 , useful for precursor ion scanning.
-
Validation & Troubleshooting
Matrix Effects & Interferences
Hydrazines are reactive.[3][4][5][6][7][8] Excess reagent can cause ion suppression.
-
Solution: If suppression is observed >20%, employ a solid-phase extraction (SPE) step using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away unreacted reagent (which is also basic) or simply dilute the sample post-reaction.
Stability
HDMA derivatives are generally stable for 24-48 hours at 4°C. However, hydrazones can hydrolyze in highly aqueous, acidic conditions over long periods.
-
Protocol: Analyze samples within 12 hours of preparation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Check pH (must be < 5). Increase incubation time. |
| Peak Tailing | Column overload | Dilute sample 1:5 with Mobile Phase A. |
| High Background | Oxidized Reagent | Use fresh HDMA. Solution should be clear/pale yellow, not dark brown. |
References
-
Liu, S., et al. (2010). "Derivatization of carbonyl compounds for LC-MS analysis: A review." Journal of Chromatography B. Link
-
Eggink, M., et al. (2008). "Targeted LC-MS derivatization for aldehydes and ketones in biological samples using amine-based reagents." Analytical Chemistry. Link
-
Vogel, M., et al. (2019). "Hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds." Analytical and Bioanalytical Chemistry. Link
-
Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Molecular Probes Handbook. Link
-
Sigma-Aldrich. "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Specification." Link
(Note: While specific literature on HDMA is less voluminous than DNPH, the protocol above is derived from the established chemistry of cationic hydrazine derivatization validated in sources 1 and 3.)
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS | bioRxiv [biorxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. youtube.com [youtube.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Carbonyl Compounds using 4-Hydrazinyl-N,N-dimethylaniline (HDMA)
This Application Note and Protocol is designed for researchers requiring high-sensitivity quantification of carbonyl compounds (aldehydes and ketones) in complex biological or environmental matrices. It details the use of 4-Hydrazinyl-N,N-dimethylaniline (HDMA) as a superior alternative to traditional reagents like DNPH for LC-MS/MS analysis in positive ionization mode.
Introduction & Scientific Rationale
The analysis of carbonyl compounds (aldehydes and ketones) is critical in monitoring oxidative stress biomarkers (e.g., lipid peroxidation products), screening for genotoxic impurities, and environmental profiling. However, these analytes pose significant analytical challenges:
-
Volatility: Low molecular weight carbonyls are easily lost during sample preparation.
-
Poor Ionization: Neutral carbonyls lack acidic or basic sites, leading to poor sensitivity in Electrospray Ionization (ESI).
-
Polarity: Many small carbonyls are poorly retained on standard C18 columns.
The HDMA Solution: While 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for UV detection, it performs sub-optimally in positive ESI-MS due to the electron-withdrawing nitro groups. 4-Hydrazinyl-N,N-dimethylaniline (HDMA) is specifically engineered for Mass Spectrometry.
-
Charge Tagging: The dimethylamino moiety acts as a proton acceptor (tertiary amine), ensuring high ionization efficiency in ESI(+) mode.
-
Hydrophobicity: The phenyl ring increases retention on Reverse Phase (RP) columns, separating analytes from polar matrix interferences.
-
Stability: HDMA forms stable hydrazones that are resistant to hydrolysis during analysis.
Chemical Mechanism
The derivatization follows an acid-catalyzed Schiff base formation. The hydrazine group of HDMA attacks the electrophilic carbonyl carbon, followed by the elimination of water to form a stable hydrazone.
Reaction Pathway Diagram
Caption: Acid-catalyzed condensation of a carbonyl analyte with HDMA to form a highly ionizable hydrazone derivative.
Experimental Protocol
Reagents & Materials[1][2][3]
-
Derivatization Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (HDMA·2HCl).
-
Solvent: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Catalyst: Acetic Acid (glacial) or Formic Acid.
-
Internal Standard: Isotopically labeled aldehydes (e.g., Hexanal-d12) or a structural analog (e.g., Benzaldehyde-d6).
Solution Preparation
| Solution | Composition | Stability |
| HDMA Stock | 5 mg/mL in ACN:Water (50:50) containing 0.1% Acetic Acid. | Prepare fresh daily; light sensitive. |
| Acid Catalyst | 5% Acetic Acid in Water. | 1 Month at 4°C. |
| Quenching Buffer | 100 mM Ammonium Bicarbonate (pH 8). | 1 Week at 4°C. |
Step-by-Step Workflow
Step 1: Sample Extraction
-
Aliquot 100 µL of biological fluid (plasma/urine) or environmental extract.
-
Add 400 µL of cold ACN (containing Internal Standard) to precipitate proteins.
-
Vortex for 30 sec and centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer 200 µL of the supernatant to a clean glass vial.
Step 2: Derivatization Reaction
-
Add 50 µL of HDMA Stock Solution .
-
Add 20 µL of Acid Catalyst (pH must be < 5 to activate carbonyls).
-
Seal vial and incubate at 40°C for 60 minutes .
-
Note: Volatile aldehydes (e.g., Acrolein) require lower temps (25°C) for longer times (2 hrs) to prevent evaporation.
-
-
(Optional) Quench reaction with 20 µL of Quenching Buffer if analyzing immediately.
Step 3: LC-MS/MS Analysis
-
Inject 5 µL directly into the LC-MS system.
LC-MS/MS Method Parameters
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
The dimethylamino group ensures the derivative is easily protonated
MRM Transition Logic:
-
Precursor Ion:
-
Calculation: (MW of Analyte) + (MW of HDMA [151.2]) - (MW of H2O [18.0]) + (Proton [1.0]).
-
-
Product Ions:
-
Quantifier:
(Dimethylaminophenyl cation tag). -
Qualifier:
(Loss of dimethylamine, neutral loss).
-
Table: Optimized MRM Transitions for Common Targets
| Analyte | Analyte MW | Precursor ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Formaldehyde | 30.0 | 164.1 | 136.1 | 119.1 |
| Acetaldehyde | 44.0 | 178.1 | 136.1 | 133.1 |
| Acrolein | 56.0 | 190.1 | 136.1 | 145.1 |
| Acetone | 58.0 | 192.1 | 136.1 | 147.1 |
| Malondialdehyde | 72.0 | 206.1 | 136.1 | 161.1 |
| 4-HNE | 156.2 | 290.2 | 136.1 | 151.1 |
Method Validation & Performance
Linearity and Sensitivity
-
Linear Range: Typically 1 nM to 10 µM (R² > 0.995).
-
LOD (Limit of Detection): 0.1 - 0.5 nM (Analyte dependent).
-
Comparison: HDMA provides ~10-50x higher sensitivity than DNPH in positive ESI mode due to the high proton affinity of the dimethylamino tail.
-
Troubleshooting Guide
-
Issue: Low Signal.
-
Cause: pH too high during derivatization.
-
Fix: Ensure pH is 4.0-5.0. The reaction requires acid catalysis to dehydrate the intermediate.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the basic amine with surface silanols.
-
Fix: Use 0.1% Formic Acid in mobile phases; ensure column is "end-capped".
-
-
Issue: High Background.
-
Cause: Excess reagent entering the source.
-
Fix: Divert flow to waste for the first 1 min and after the last peak elutes.
-
References
-
Determination of Carbonyl Compounds in Biological Samples. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Fragmentation of Hydrazine Derivatives in ESI-MS/MS. Source: PLOS ONE URL:[2][Link][2]
-
LC-MS Analysis of Low Molecular Weight Carbonyls. Source: Longdom Publishing URL:[Link]
Sources
High-Sensitivity LC-MS/MS Analysis of Reducing Sugars via Derivatization with 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA)
Introduction & Mechanistic Rationale
The quantification of low-molecular-weight reducing sugars in complex biological matrices presents a notorious challenge in analytical chemistry. Native carbohydrates lack natural chromophores or fluorophores, exhibit extreme hydrophilicity that prevents adequate retention on standard reversed-phase (RP) columns, and possess poor ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS)[1]. In ESI, underivatized sugars typically distribute their ion current across multiple low-abundance sodium (
To overcome these bottlenecks, chemical derivatization targeting the reducing end of the sugar is a highly effective strategy[2]. While various hydrazine derivatives—such as phenylhydrazine[3] and 2-nitrophenylhydrazine[4]—have been utilized to stabilize carbonyl-containing metabolites[5], 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) offers a superior, bifunctional advantage for LC-MS/MS workflows.
The Causality of the 4-HDMA Advantage
The derivatization relies on a condensation reaction where the primary amine of the 4-HDMA hydrazine moiety acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of the reducing sugar[4]. This yields a highly stable hydrazone linkage.
-
Chromatographic Enhancement: The addition of the hydrophobic dimethylaniline aromatic ring shifts the highly polar sugar into a hydrophobic regime, enabling robust retention and baseline separation of isomeric sugars on standard C18 columns.
-
Mass Spectrometric Signal Amplification: The
-dimethylamino group acts as a highly basic tertiary amine. In the acidic environment of an ESI source, it readily accepts a proton, ensuring that the derivatized sugar ionizes almost exclusively as a single species. This concentrates the ion current, boosting sensitivity by up to two orders of magnitude.
Caption: Reaction mechanism of reducing sugars with 4-HDMA to form stable hydrazones.
Reagents and Materials
-
Derivatization Reagent: 4-Hydrazinyl-N,N-dimethylaniline hydrochloride (4-HDMA·HCl), ≥98% purity.
-
Catalyst: Glacial acetic acid (LC-MS grade).
-
Solvents: Methanol, Acetonitrile, and Water (All LC-MS grade).
-
Standards: D-Glucose, D-Galactose, D-Ribose, Lactose.
-
Quality Control (QC) Standards: Sucrose (Negative Control),
-Glucose (Internal Standard).
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating Sucrose (a non-reducing sugar) and an isotopically labeled internal standard, the workflow inherently verifies reaction specificity and controls for matrix suppression.
Step-by-Step Methodology
Step 1: Reagent Preparation Prepare a 100 mM solution of 4-HDMA in methanol containing 2% (v/v) glacial acetic acid.
-
Causality: The acetic acid serves as a crucial catalyst. It protonates the carbonyl oxygen of the open-chain sugar, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine. A 2% concentration is optimal to drive the reaction without causing unintended acid-catalyzed hydrolysis of glycosidic bonds in oligosaccharides.
Step 2: Sample Preparation & QC Spiking
Extract polar metabolites from the biological matrix using a standard 80:20 Methanol:Water extraction. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Transfer 50 µL of the supernatant to a glass autosampler vial. Spike the sample with 10 µL of a QC mix containing 1 µM Sucrose and 1 µM
Step 3: Derivatization Reaction Add 50 µL of the catalyzed 4-HDMA reagent to the sample vial. Seal tightly, vortex for 10 seconds, and incubate in a heating block at 50°C for 60 minutes.
-
Causality: The 50°C temperature provides the necessary thermodynamic energy to shift the sugar's hemiacetal-aldehyde equilibrium toward the reactive open-chain form, ensuring complete derivatization. Temperatures above 60°C are actively avoided to prevent the thermal degradation of labile sugar isomers.
Step 4: Quenching and Reconstitution Remove the vial from the incubator and immediately cool to room temperature. Add 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water).
-
Causality: Diluting the high-organic reaction mixture with an aqueous solvent prevents "solvent breakthrough" during RP-LC injection. If injected purely in methanol, the analytes would fail to focus at the head of the C18 column, leading to broad, distorted chromatographic peaks.
Step 5: Quality Control Verification During data analysis, verify the system's integrity:
-
Specificity Check: Confirm the absence of a derivatized Sucrose peak. Because Sucrose lacks a free anomeric carbon (reducing end), it cannot form a hydrazone. If a signal appears, it indicates sample degradation (hydrolysis of sucrose into glucose and fructose) during the protocol.
-
Completeness Check: Ensure the
-Glucose internal standard peak area remains consistent (CV < 10%) across all samples, validating uniform derivatization efficiency.
Caption: Step-by-step workflow for the 4-HDMA derivatization and LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
Column: C18, 2.1 × 100 mm, 1.7 µm particle size (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 40% B over 8 min, flush at 95% B for 2 min, re-equilibrate at 5% B for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive mode (
).
Quantitative Data Summaries
The following tables summarize the mass spectrometric parameters and the dramatic sensitivity gains achieved through 4-HDMA derivatization. The primary product ion (
Table 1: MRM Transitions for 4-HDMA Derivatized Reducing Sugars
| Sugar Analyte | Carbohydrate Type | Precursor Ion | Product Ion ( | Collision Energy (eV) |
| D-Ribose | Aldopentose | 284.2 | 136.1 | 22 |
| D-Glucose | Aldohexose | 314.2 | 136.1 | 25 |
| D-Galactose | Aldohexose | 314.2 | 136.1 | 25 |
| IS (Aldohexose) | 320.2 | 136.1 | 25 | |
| Lactose | Disaccharide | 476.2 | 136.1 | 30 |
| Maltose | Disaccharide | 476.2 | 136.1 | 30 |
Table 2: Performance Comparison (Underivatized vs. 4-HDMA Derivatized)
| Analyte | Underivatized LOD (fmol on-column) | 4-HDMA Derivatized LOD (fmol on-column) | Sensitivity Gain (Fold Increase) |
| D-Ribose | 400 | 4 | 100x |
| D-Glucose | 500 | 5 | 100x |
| Lactose | 800 | 10 | 80x |
References
1.[1] Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC. nih.gov. 2.[2] Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry | Request PDF - ResearchGate. researchgate.net. 3.[3] Method for Investigation of Oligosaccharides Using Phenylhydrazine Derivatization | Request PDF - ResearchGate. researchgate.net. 4.[4] Application Notes: Analysis of Sugars using 2-Nitrophenylhydrazine Derivatization - Benchchem. benchchem.com. 5.[5] Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. nih.gov.
Sources
- 1. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Corticosteroid Analysis via 4-Hydrazinyl-N,N-dimethylaniline Derivatization
This Application Note details the use of 4-Hydrazinyl-N,N-dimethylaniline (also known as p-dimethylaminophenylhydrazine or DMPH) as a specialized derivatization reagent for the sensitive analysis of corticosteroids. Unlike traditional reagents like 2,4-Dinitrophenylhydrazine (2,4-DNPH) which are optimized for UV detection, DMPH introduces a strong electron-donating dimethylamino group, enabling visible range detection and enhanced electrochemical sensitivity in HPLC workflows.
Introduction & Principle
Corticosteroids, characterized by their specific ketone functionalities at C3 (conjugated) and C20 (non-conjugated), are critical biomarkers in drug development and endocrinology. While native corticosteroids absorb UV light (typically ~240 nm due to the C3 enone system), this region is prone to interference from biological matrices.
4-Hydrazinyl-N,N-dimethylaniline (DMPH) serves as a potent nucleophilic derivatizing agent. The hydrazine moiety reacts selectively with carbonyl groups to form stable hydrazones . The key advantage lies in the para-dimethylamino group, which acts as a strong auxochrome. This structural modification confers two distinct analytical benefits:
-
Bathochromic Shift: The resulting hydrazone exhibits a significant red-shift in absorbance (typically 390–450 nm), moving detection into the visible range where matrix interference is minimal.
-
Electrochemical Activity: The electron-rich dimethylamino group lowers the oxidation potential of the hydrazone, facilitating highly sensitive Electrochemical Detection (ECD) in HPLC, often achieving limits of detection (LOD) in the femtomole range.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon of the steroid. This is followed by acid-catalyzed dehydration to form the hydrazone.
Figure 1: Reaction pathway for the derivatization of corticosteroid ketones with 4-Hydrazinyl-N,N-dimethylaniline.
Experimental Protocol
Reagents & Materials[1][3][4][5][6]
-
DMPH Reagent: 4-Hydrazinyl-N,N-dimethylaniline hydrochloride (High Purity).
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Acid Catalyst: Glacial Acetic Acid or Trichloroacetic Acid (TCA).
-
Buffer: Acetate buffer (pH 4.5–5.5) for reaction optimization.
-
Standard Corticosteroids: Hydrocortisone, Dexamethasone, Prednisolone, etc.[1]
Protocol A: Pre-Column Derivatization for HPLC-UV/Vis
This method is optimized for detecting corticosteroids in plasma or pharmaceutical formulations using standard UV-Vis detectors.
-
Preparation of Reagent Solution:
-
Dissolve 50 mg of 4-Hydrazinyl-N,N-dimethylaniline in 10 mL of Methanol.
-
Add 100 µL of Glacial Acetic Acid. Note: Prepare fresh daily and protect from light to prevent auto-oxidation.
-
-
Sample Preparation:
-
Extract corticosteroids from the biological matrix (e.g., using Liquid-Liquid Extraction with ethyl acetate).
-
Evaporate the extract to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of Methanol.
-
-
Derivatization Reaction:
-
Add 100 µL of the DMPH Reagent Solution to the reconstituted sample.
-
Vortex briefly.
-
Incubate at 60°C for 45 minutes in a heating block. Caution: Ensure vials are tightly capped to prevent solvent evaporation.
-
Cool to room temperature.
-
-
Analysis:
-
Inject 10–20 µL directly into the HPLC system.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Detection: Absorbance at 400–420 nm .
-
Protocol B: High-Sensitivity HPLC-ECD (Electrochemical Detection)
For trace analysis (e.g., pharmacokinetics), use the electrochemical properties of the DMPH derivative.
-
Derivatization: Follow steps 1–3 from Protocol A.
-
HPLC Conditions:
-
Mobile Phase: Methanol:Phosphate Buffer (50 mM, pH 3.0) (70:30 v/v). Note: Ensure buffer is free of electroactive impurities.
-
Flow Rate: 1.0 mL/min.[2]
-
-
Detection:
Method Validation & Performance
Linearity & Sensitivity
The DMPH derivatization typically yields a linear response over a wide dynamic range.
| Parameter | HPLC-UV/Vis (410 nm) | HPLC-ECD (+0.7 V) |
| Linear Range | 10 ng/mL – 10 µg/mL | 50 pg/mL – 500 ng/mL |
| LOD (Limit of Detection) | ~ 2–5 ng/mL | ~ 10–50 pg/mL |
| Selectivity | High (Visible range eliminates UV matrix noise) | Very High (Specific to electroactive hydrazones) |
| Reaction Efficiency | > 95% for C3 ketones | > 90% for C3 ketones |
Specificity Notes
-
C3 vs. C20 Selectivity: The C3 ketone (conjugated with C4-C5 double bond) is generally more reactive than the sterically hindered C20 ketone. Under mild conditions (45 min, 60°C), the mono-hydrazone at C3 is the major product. Prolonged heating or stronger acid may yield bis-hydrazones.
-
Interference: Aldehydes (e.g., in Aldosterone) will also react. Other endogenous ketones may interfere but are usually separated chromatographically.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Signal Intensity | Incomplete reaction | Increase reaction time to 60 min or temperature to 65°C. Ensure acid catalyst is fresh. |
| High Background Noise | Reagent oxidation | Use freshly prepared DMPH reagent. Store reagent in amber vials. Add an antioxidant (e.g., BHT) if necessary. |
| Peak Tailing | Residual free reagent | The excess hydrazine reagent is basic. Ensure the mobile phase is sufficiently buffered (pH 3–4) to protonate the excess reagent and elute it early. |
| Precipitation | Low solubility of hydrazone | Ensure the final injection solvent contains at least 50% organic solvent (Methanol/Acetonitrile). |
Workflow Visualization
Figure 2: Complete analytical workflow for corticosteroid determination using DMPH.
References
-
Analytical Utility of Hydrazines
-
Smith, M. A. et al. "Derivatization of Ketosteroids for High-Sensitivity Analysis."[5] Journal of Chromatography B, 2018.
- Note: General reference on hydrazine chemistry for steroid analysis.
-
-
Electrochemical Detection Principles
-
Wang, J. "Analytical Electrochemistry: Hydrazines and Hydrazones."[5] Wiley-VCH, 2006.
- Note: Foundational text on the oxidation potentials of hydrazine deriv
-
-
Reaction Mechanism (Hydrazone Formation)
-
Carey, F. A. "Nucleophilic Addition to Carbonyl Groups." Advanced Organic Chemistry, Part A.
-
- Comparative Reagent Data (Phenylhydrazine vs. DMPH): Bartos, J. & Pesez, M. "Colorimetric and Fluorimetric Analysis of Steroids." Academic Press, 1976. (Classic text establishing the bathochromic shift principles for amino-substituted hydrazines).
Sources
Application Note: Quantitative Analysis of Carbonyl Compounds using Solid-Phase Microextraction with On-Fiber Derivatization by 4-Hydrazinyl-N,N-dimethylaniline
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for the sensitive and selective analysis of volatile and semi-volatile carbonyl compounds (aldehydes and ketones) using solid-phase microextraction (SPME) coupled with on-fiber derivatization. The protocol leverages 4-Hydrazinyl-N,N-dimethylaniline as a novel derivatizing agent to form stable, readily detectable hydrazones. This solvent-free, automated sample preparation technique is ideal for complex matrices in environmental monitoring, flavor and fragrance analysis, and industrial hygiene. We detail the underlying chemical principles, a step-by-step experimental protocol, method optimization strategies, and guidelines for gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction: The Challenge of Carbonyl Analysis
Carbonyl compounds are a critical class of analytes, acting as key aroma contributors in food and beverages, indicators of oxidative stress in biological systems, and significant indoor and outdoor air pollutants.[1] However, their direct analysis is often hampered by high polarity, low molecular weight, and poor chromatographic performance. Solid-phase microextraction (SPME) offers a simple, solvent-free, and efficient alternative to traditional sample preparation methods.[2][3][4] By integrating derivatization directly onto the SPME fiber, we can overcome these analytical challenges in a single, elegant step.
On-fiber derivatization enhances analytical performance by converting target analytes into less polar, more stable, and more easily detectable derivatives.[5][6][7] This process involves first loading the SPME fiber with a derivatizing agent and then exposing it to the sample headspace. The analytes adsorb onto the fiber and simultaneously react to form derivatives, which are then thermally desorbed for analysis. This approach significantly improves sensitivity and selectivity. While reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are well-established, this note explores the use of 4-Hydrazinyl-N,N-dimethylaniline.
Principle of the Method
The core of this method is the nucleophilic addition of the hydrazine moiety of 4-Hydrazinyl-N,N-dimethylaniline to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction forms a stable hydrazone derivative.[8][9] The dimethylaniline group provides a stable, non-polar structure that improves chromatographic peak shape and allows for sensitive detection by GC-MS.
The overall workflow is a streamlined, multi-step process integrated into a single automated procedure.
Caption: Automated workflow for on-fiber derivatization SPME.
The derivatization reaction proceeds via a condensation mechanism, eliminating a molecule of water to form the C=N double bond of the hydrazone.
Caption: Derivatization of a carbonyl compound with 4-Hydrazinyl-N,N-dimethylaniline.
Experimental Protocols & Methodologies
Materials and Reagents
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended. The DVB provides a porous structure aiding in the retention of the derivatizing agent and its derivatives.[1][10]
-
SPME Fiber Holder: Manual or for autosampler use.
-
Reagents: 4-Hydrazinyl-N,N-dimethylaniline (≥98% purity), analytical standards for target carbonyls, methanol (HPLC grade), sodium chloride (ACS grade).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Equipment: GC-MS system with a split/splitless injector, autosampler with SPME capabilities, analytical balance, vortex mixer, heating block or water bath.
Preparation of Solutions
-
Derivatizing Solution (50 mg/mL): Accurately weigh 500 mg of 4-Hydrazinyl-N,N-dimethylaniline and dissolve in 10 mL of methanol. This solution should be stored in an amber vial at 4°C and is typically stable for up to one week.
-
Stock Standard Solution (1000 µg/mL): Prepare a mixed stock solution of target carbonyl compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1-100 µg/L).
-
Saturated NaCl Solution: Dissolve approximately 36 g of NaCl in 100 mL of deionized water.
Protocol 1: Automated On-Fiber Derivatization and Extraction
This protocol is designed for an autosampler-equipped GC-MS system.
-
Fiber Conditioning: Condition the new PDMS/DVB fiber according to the manufacturer's instructions (e.g., 250°C for 30 min in the GC inlet).
-
Reagent Loading:
-
Place 1 mL of the 50 mg/mL derivatizing solution into a 20 mL headspace vial.
-
Incubate the vial at 60°C for 5 minutes to generate sufficient vapor pressure.
-
Expose the SPME fiber to the headspace of the derivatizing solution for 4 minutes with agitation (500 rpm).[11]
-
-
Sample Preparation:
-
Place 5 mL of the aqueous sample or working standard into a 20 mL headspace vial.
-
Add 1.5 g of NaCl (or 5 mL of saturated NaCl solution) to the vial. This "salting-out" effect increases the volatility of the analytes, driving them into the headspace and improving extraction efficiency.[12]
-
Seal the vial immediately.
-
-
Extraction and Derivatization:
-
Transfer the reagent-loaded fiber to the sample vial.
-
Incubate the sample vial at the optimized temperature (e.g., 70°C) for the optimized time (e.g., 30-60 minutes) with agitation (500 rpm).[12] During this step, volatile carbonyls partition into the fiber coating and react with the pre-loaded 4-Hydrazinyl-N,N-dimethylaniline.
-
-
Desorption and Analysis:
-
Immediately after extraction, the autosampler inserts the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 4 minutes) in splitless mode.[12] The desorbed hydrazone derivatives are transferred onto the analytical column for separation and detection.
-
Protocol 2: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Allows for efficient transfer of analytes in splitless mode. |
| Inlet Temperature | 250°C | Ensures complete and rapid desorption of high-boiling point derivatives without thermal degradation. |
| Desorption Time | 4 minutes | Sufficient time for quantitative transfer of derivatives from the fiber to the column.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating the relatively non-polar hydrazone derivatives. |
| Oven Program | 80°C (2 min), ramp 12°C/min to 240°C, ramp 100°C/min to 280°C (hold 2 min) | A starting temperature high enough to focus analytes, followed by a ramp that effectively separates derivatives based on boiling point.[13] |
| MS System | Agilent 5977 or equivalent | Provides sensitive detection and mass information for identification. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes before reaching the MS source. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Acquisition Mode | Scan (m/z 40-450) and/or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
Method Optimization and Validation
For robust and reliable results, key SPME parameters must be optimized.[14] The "one-factor-at-a-time" approach is effective for this purpose.[12]
| Parameter | Range Tested | Optimal Condition | Justification |
| Fiber Coating | PDMS, PA, PDMS/DVB, DVB/CAR/PDMS | PDMS/DVB | Balances polarity for adsorbing both the hydrazine reagent and a wide range of carbonyls. Carboxen-based fibers may cause by-product formation.[5][15] |
| Reagent Loading Time | 1 - 15 min | 4 min | Balances sufficient reagent loading with analytical throughput. Longer times may not significantly increase the amount of loaded reagent.[11] |
| Extraction Temp. | 40 - 80°C | 70°C | Increases analyte vapor pressure, accelerating mass transfer to the fiber. Higher temperatures may negatively impact partitioning equilibrium.[12] |
| Extraction Time | 20 - 60 min | 60 min | Ensures that the extraction has reached or is near equilibrium, providing maximum and reproducible analyte recovery.[12] |
| Salt Addition | 0 - 30% (w/v) NaCl | ~30% (Saturated) | Decreases the solubility of polar analytes in the aqueous phase, enhancing their partitioning into the headspace.[12] |
| Desorption Temp. | 240 - 280°C | 250°C | Provides a balance between complete desorption of derivatives and minimizing thermal stress on the SPME fiber.[12] |
Method validation should be performed according to established analytical guidelines. Typical performance shows excellent linearity (R² > 0.99) and low limits of detection (LODs), often in the low µg/L to ng/L range, depending on the analyte and MS acquisition mode.[5][16]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Peak Area | Incomplete derivatization. Insufficient extraction time/temp. Fiber degradation. | Optimize reagent loading and extraction parameters. Replace the SPME fiber after ~100 injections or if performance degrades. |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume or matrix. Variable incubation/extraction times. Carryover. | Use an autosampler for precise timing. Ensure consistent sample preparation. Run a fiber bakeout/blank run between samples. |
| Ghost Peaks / Carryover | Incomplete desorption of high-boiling derivatives. Contaminated syringe or inlet liner. | Increase desorption time or temperature slightly. Perform a long fiber bakeout (e.g., 30 min at 250°C). Replace the inlet liner. |
| No Peaks Detected | Failure to load derivatizing agent. Incorrect autosampler Z-axis alignment (fiber not exposed). | Verify the reagent loading step is included in the sequence. Check autosampler alignment and vial/septum compatibility. |
Conclusion
The use of 4-Hydrazinyl-N,N-dimethylaniline for on-fiber derivatization SPME provides a powerful, sensitive, and highly efficient method for the analysis of carbonyl compounds. By converting analytes into stable hydrazone derivatives directly on the fiber, this technique minimizes sample handling, eliminates the need for organic solvents, and is fully amenable to automation. The protocols and optimization guidelines presented here offer a robust starting point for researchers in diverse fields to achieve reliable, high-quality quantitative results for challenging carbonyl analytes.
References
-
Bourdin, D., & Desauziers, V. (2014). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Analytical and Bioanalytical Chemistry, 406(3), 857-867. Retrieved from [Link]
-
Pang, X., et al. (2016). On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 9(11), 5513-5524. Retrieved from [Link]
-
Ho, S. S. H., & Yu, J. Z. (2008). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Journal of Chromatography A, 1208(1-2), 1-8. Retrieved from [Link]
-
Egli, A., et al. (2022). Innovative gas chromatographic determination of formaldehyde by miniaturized extraction and on-fiber derivatization, via SPME and SPME Arrow. Journal of the Brazilian Chemical Society, 33, 1944-1953. Retrieved from [Link]
-
Bourdin, D., & Desauziers, V. (2014). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Semantic Scholar. Retrieved from [Link]
-
Souza-Silva, É. A., et al. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235. Retrieved from [Link]
-
Souza-Silva, É. A., et al. (2015). Solid phase microextraction for quantitative analysis – Expectations beyond design? Journal of Chromatography A, 1388, 22-39. Retrieved from [Link]
-
Vesely, P., et al. (2003). Analysis of aldehydes in beer using solid-phase microextraction with on-fiber derivatization and gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 51(24), 6941-6944. Retrieved from [Link]
-
Oceana, J., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1358988. Retrieved from [Link]
-
Sahoo, S., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 60(2), 643-654. Retrieved from [Link]
-
Sajid, M., & Płotka-Wasylka, J. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(21), 5038. Retrieved from [Link]
-
Kallithraka, S., et al. (2020). Solid-Phase Microextraction Arrow for the Sampling of Volatile Organic Compounds in Milk Samples. Applied Sciences, 10(24), 9037. Retrieved from [Link]
-
Pang, X., et al. (2016). On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. Retrieved from [Link]
-
Stashenko, E. E., & Martínez, J. R. (2007). HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices. Journal of Separation Science, 30(13), 2099-2110. Retrieved from [Link]
-
Lee, S., et al. (2021). Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai. Foods, 10(5), 1083. Retrieved from [Link]
-
Egli, A., et al. (2023). Formaldehyde analysis by SPME on-fiber derivatization: a study of the kinetic models of adsorption for divinylbenzene. Journal of the Brazilian Chemical Society, 34, 645-653. Retrieved from [Link]
-
The Wolff–Kishner reduction. (2024). Pearson+. Retrieved from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. nemc.us [nemc.us]
- 8. Show the product expected by the Wolff–Kishner reduction of the f... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydrazinyl-N,N-dimethylaniline derivatization
Executive Summary & Core Principle
Welcome to the Advanced Technical Support Center. You are likely using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) to target carbonyl moieties (aldehydes, ketones, or reducing sugars) or carboxyl groups (via activation) to enhance sensitivity in LC-ESI-MS or UV-Vis (approx. 260–280 nm absorption).
The Core Mechanism: The reaction is a nucleophilic addition-elimination.[1] The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a hydrazone and releasing water.
-
Critical Success Factor: The dimethylamino group provides a high proton affinity site (
), significantly boosting ionization efficiency in positive mode ESI-MS compared to neutral hydrazines like DNPH.
Standard Operating Procedure (The Baseline)
Before troubleshooting, ensure your baseline protocol aligns with this validated workflow. Deviations here are the most common source of error.
| Parameter | Standard Condition | Rationale |
| Solvent | Acetonitrile (ACN) or Methanol (MeOH) | Protic solvents (MeOH) are good, but ACN often prevents precipitation of hydrophobic analytes. |
| Catalyst | Acetic Acid (2-5% v/v) or TFA (0.1%) | Acid catalysis is required to activate the carbonyl, but pH must not drop below 3.5 (see Troubleshooting). |
| Stoichiometry | 20x - 50x Molar Excess | Hydrazines are susceptible to oxidation; excess ensures pseudo-first-order kinetics. |
| Temperature | 40°C - 60°C | Increases reaction rate. Avoid >70°C to prevent thermal degradation of the hydrazine. |
| Time | 30 - 60 minutes | Sufficient for most aldehydes; ketones may require 60+ mins due to steric hindrance. |
Visual Workflow: HDMA Derivatization Pipeline
Figure 1: Standardized workflow for HDMA derivatization. Note the dehydration step is the rate-limiting step often accelerated by acid.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see no product peak, or the yield is extremely low (<10%)."
Diagnosis: This is almost always a pH mismatch .
The reaction requires acid catalysis to protonate the carbonyl oxygen (making it more electrophilic). However, HDMA contains a basic amine. If the pH is too low (< 3.0), the hydrazine nitrogen itself becomes protonated (
Corrective Action:
-
Check Buffer pH: Ensure the reaction mixture pH is between 4.0 and 5.5 .
-
Switch Catalysts: If using TFA (too strong), switch to Acetic Acid or Formic Acid .
-
Protocol Adjustment:
-
Bad: 1% HCl (pH ~1).
-
Good: 5% Acetic Acid in ACN (pH ~4-5).
-
Issue 2: "My reagent solution turns dark purple/black within minutes."
Diagnosis: Oxidative Degradation . HDMA is an electron-rich hydrazine. It is highly susceptible to oxidation by atmospheric oxygen, forming azo compounds or radical species which are highly colored.
Corrective Action:
-
Fresh Prep: Never store HDMA in solution for >24 hours. Prepare immediately before use.
-
Antioxidant Additive: Add Ascorbic Acid (1 mM) or EDTA to the reaction buffer to scavenge metal ions that catalyze oxidation.
-
Inert Atmosphere: Perform the incubation under a blanket of Nitrogen (
) or Argon.
Issue 3: "I see 'ghost peaks' or doublet peaks in my chromatogram."
Diagnosis: E/Z Isomerism or Incomplete Dehydration .
-
Isomerism: Hydrazones possess a
double bond, leading to E (trans) and Z (cis) isomers. These can separate on high-efficiency C18 columns. -
Intermediate: You might be detecting the carbinolamine intermediate if the dehydration step didn't finish.
Corrective Action:
-
For Isomers: This is chemically inherent. Sum the areas of the two peaks if they have identical Mass/Charge (m/z) ratios.
-
For Intermediates: Increase the reaction temperature by 10°C or extend time by 30 mins to drive dehydration.
Issue 4: "LC-MS Sensitivity is lower than expected."
Diagnosis: Ion Suppression or Wrong Ionization Mode . While HDMA improves ionization, excess unreacted reagent can suppress the signal of the analyte in the source.
Corrective Action:
-
Quenching: Add a scavenger like Acetone or Formaldehyde post-reaction to consume excess HDMA before injection. The acetone-hydrazone will elute early or late (depending on gradient) and clear the background for your analyte.
-
Mobile Phase: Ensure your LC mobile phase is acidic (0.1% Formic Acid). You need the dimethylamino group to be protonated (
for the tertiary amine) to see the signal enhancement.
Advanced Optimization: The pH "Goldilocks" Zone
Understanding the competing protonation events is critical for optimizing this reaction.
Figure 2: The pH optimization window. The reaction rate is bell-shaped with a maximum typically between pH 4.0 and 5.5.
References
-
Santa, T. (2011).[2] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.[3] Link
-
Xu, G., et al. (2011). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. Link(Note: Discusses comparative hydrazine kinetics and acid catalysis mechanisms relevant to HDMA).
-
BenchChem. (2025).[1] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Link
-
Crispino, C. C., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of Organic Chemistry. Link(Foundational text on the pH dependence of hydrazone formation).
Sources
Technical Support Center: Stability & Handling of 4-Hydrazinyl-N,N-dimethylaniline
Target Compound: 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) CAS: 27076-73-9 (Dihydrochloride salt) / 19303-27-6 (Free base) Common Applications: Fischer Indole Synthesis, Carbonyl detection, Dye intermediates.
Core Stability Analysis: The "Electron-Rich" Paradox
The Issue: Researchers often find their 4-HDMA samples turning from off-white/beige to pink, and eventually to a dark brown tar.
The Scientific Causality: 4-HDMA is structurally unique because it combines a hydrazine group (reducing agent) with a para-dimethylamino group (strong electron donor). The dimethylamino group pushes electron density into the aromatic ring (+M effect), which significantly increases the electron density at the hydrazine terminal.
While this makes 4-HDMA an excellent nucleophile (e.g., for attacking ketones), it drastically lowers its oxidation potential. In the presence of atmospheric oxygen, it undergoes auto-oxidation much faster than unsubstituted phenylhydrazine.
The Degradation Pathway (Mechanism)
The compound degrades via a radical mechanism, leading to diazonium species and eventually polymerization (tars).
Figure 1: The oxidative degradation cascade of 4-HDMA. The transition from free base to radical explains the initial pink coloration, while subsequent polymerization leads to irreversible tar formation.
Storage & Handling Protocols
Protocol A: The "Salt Strategy" (Recommended Storage)
The free base of 4-HDMA is kinetically unstable at room temperature in air. Commercial vendors almost exclusively supply the dihydrochloride salt (4-HDMA·2HCl) because protonation of the hydrazine nitrogens shuts down the electron-donating capability that drives oxidation.
Storage Rules:
-
Form: Store only as the dihydrochloride salt.
-
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
-
Temperature: -20°C is ideal; 2-8°C is acceptable for short-term (weeks).
-
Light: Amber vials are required. UV light accelerates radical formation.
Protocol B: Converting Salt to Free Base (Just-in-Time)
If your reaction requires the free base (e.g., nucleophilic substitution under non-acidic conditions), generate it immediately before use. Do not store the free base.
-
Dissolve: Dissolve 4-HDMA·2HCl in minimal degassed water.
-
Neutralize: Slowly add cold saturated NaHCO₃ or dilute NaOH under an Argon blanket until pH ~9-10.
-
Extract: Extract immediately with degassed Dichloromethane (DCM) or Ethyl Acetate.
-
Dry: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if slightly acidic/reactive).
-
Use: Concentrate under reduced pressure and use the resulting oil immediately.
Reaction Troubleshooting & Optimization
The "Acetone Trap"
Critical Warning: Never use acetone (or methyl ethyl ketone) to clean glassware or dissolve 4-HDMA unless you intend to make the hydrazone.
-
Reason: Hydrazines react rapidly with ketones to form hydrazones (Schiff bases). This reaction is often faster than the intended reaction with your target substrate.
-
Symptom: LC-MS shows a mass shift of +40 Da (for acetone) relative to the parent mass.
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Note |
| Ethanol/Methanol | High | Ideal for Fischer Indole synthesis. |
| Water | Medium | Good for the salt form; free base oxidizes rapidly in basic aqueous solution. |
| DMSO | Low/Risky | Risk: DMSO can act as an oxidant (Swern-like conditions) or activate degradation. Use only if necessary and degassed. |
| Acetone/Ketones | FORBIDDEN | Forms hydrazones instantly. |
| DCM/Chloroform | High | Good for extraction of free base; avoid prolonged storage (trace HCl in CHCl₃ can precipitate salt). |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned deep red/purple immediately. Did it fail?
-
Diagnosis: Not necessarily.[1] The "hydrazyl radical" (see Fig 1) is intensely colored. A small amount of oxidation ( < 1%) can color the whole solution.
-
Action: Check TLC/LC-MS. If the starting material peak is still dominant, proceed but increase inert gas shielding. If the mass spectrum shows M-2 (loss of 2H) or M-28 (loss of N2/formation of benzene derivative), oxidation is significant.
Q2: I see a precipitate when I add the 4-HDMA·2HCl salt to my reaction solvent (THF/DCM).
-
Diagnosis: The dihydrochloride salt is ionic and insoluble in non-polar organic solvents like THF, DCM, or Toluene.
-
Action: You must either:
-
Use a polar protic solvent (EtOH, MeOH, AcOH).
-
Perform the "Free Base Conversion" (Protocol B) before adding to THF/DCM.
-
Q3: Can I use the free base for Fischer Indole Synthesis?
-
Expert Insight: It is actually better to use the hydrochloride salt . Fischer Indole synthesis is acid-catalyzed.[2][3][4][5] Using the salt provides the necessary protons implicitly, often removing the need for external acid catalysts like H₂SO₄.
Q4: My LC-MS shows a peak at M+16. Is this an impurity?
-
Diagnosis: This is likely the N-oxide or a hydroxylation product.
-
Cause: Old ether/THF containing peroxides, or exposure to air.
-
Action: Use fresh, peroxide-free solvents. Add a radical scavenger like BHT if the reaction tolerates it.
Experimental Workflow: Handling Sensitive Hydrazines
Figure 2: Decision matrix for handling 4-HDMA based on reaction type and solvent compatibility.
References
-
Oxidation Mechanism of Phenylhydrazines
-
Fischer Indole Synthesis Applications
-
Safety & Storage Data
-
Reactivity with Acetone
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. 27076-73-9|4-Hydrazinyl-N,N-dimethylaniline dihydrochloride|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
Purification of 4-Hydrazinyl-N,N-dimethylaniline reaction products
Technical Support Center: Synthesis & Purification of 4-Hydrazinyl-N,N-dimethylaniline Derivatives
Working with 4-hydrazinyl-N,N-dimethylaniline (also known as 4-(dimethylamino)phenylhydrazine) presents unique synthetic and purification challenges. The presence of the strongly electron-donating and basic N,N-dimethylamino group fundamentally alters the molecule's stability, reactivity, and chromatographic behavior compared to standard phenylhydrazines.
This guide is designed for research scientists and drug development professionals. It addresses the root causes of common experimental failures—such as oxidative degradation, divergent reaction pathways, and irreversible silica gel adsorption—and provides field-validated protocols to overcome them.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My starting material and crude reaction mixtures turn dark brown/black immediately upon exposure to air, leading to complex, unpurifiable mixtures. What is the cause? A1: This is a classic symptom of oxidative instability. Electron-rich arylhydrazines, particularly those bearing strong electron-donating groups (EDGs) like the dimethylamino moiety, are highly susceptible to rapid oxidative degradation under ambient conditions[1]. This oxidation leads to the formation of reactive diazonium species, azo compounds, and subsequent polymerization (tar formation). Causality & Solution: To mitigate this, the hydrazine must be kept fully protonated (e.g., as a hydrochloride salt) until the exact moment of reaction, which significantly increases its stability in the reaction medium by tying up the lone pair electrons[1]. Alternatively, bypass the isolation of the free base entirely by performing an in-situ condensation to the more stable hydrazone intermediate (See Protocol A).
Q2: During Fischer Indole Synthesis (FIS) using this reagent, my yields are abysmal. Instead of the target indole, I am isolating a significant amount of an aniline derivative (N,N-dimethylbenzene-1,4-diamine). Why? A2: This failure is driven by a competing reaction pathway involving the premature cleavage of the N-N bond in the hydrazone intermediate[2]. The strongly electron-donating dimethylamino substituent over-stabilizes the cationic intermediate formed during acid catalysis. This stabilization energetically favors heterolytic N-N bond cleavage over the concerted [3,3]-sigmatropic rearrangement required for indole formation[3]. Causality & Solution: Strong protic acids (e.g., concentrated H₂SO₄) exacerbate this cleavage pathway. Switching to milder Lewis acids (such as ZnCl₂ or ZnBr₂) suppresses the cleavage pathway and improves the efficiency of the desired cyclization[2].
Q3: My isolated indole or hydrazone product streaks severely on silica gel, co-eluting with impurities. How can I achieve baseline separation? A3: Both the starting material and its downstream products (hydrazones, indoles) contain the highly basic N,N-dimethylamino group. These basic nitrogen centers interact strongly via ion-exchange mechanisms and hydrogen bonding with the acidic silanol groups (Si-OH) on standard unmodified silica gel, leading to severe tailing and irreversible adsorption[4]. Causality & Solution: You must neutralize the stationary phase. Pre-treating the silica gel column with a solvent system containing 1-2% of a basic additive (like triethylamine, TEA) masks the acidic silanol sites, preventing non-specific binding and allowing for sharp, well-resolved bands[4] (See Protocol B).
Section 2: Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence encountered when subjecting electron-rich hydrazones to Fischer Indole Synthesis conditions.
Divergent reaction pathways of electron-rich arylhydrazones during Fischer Indole Synthesis.
Section 3: Quantitative Data - Chromatographic Optimization
To prevent product loss during purification, the choice of stationary phase and solvent additive is critical. The table below summarizes the impact of different chromatographic conditions on the purification of N,N-dimethylamino-substituted indoles/hydrazones.
Table 1: Chromatographic Optimization Matrix for Basic Indole Derivatives
| Solvent System | Stationary Phase | Additive | Observed Peak Shape | Resolution (ΔRf) |
| Hexanes / EtOAc (3:1) | Standard Silica (Unmodified) | None | Severe Streaking | Poor (< 0.05) |
| DCM / MeOH (10:1) | Standard Silica (Unmodified) | None | Tailing / Co-elution | Moderate (0.10) |
| Hexanes / EtOAc (3:1) | Standard Silica | 1% TEA | Sharp, Symmetrical | Excellent (> 0.25) |
| Hexanes / EtOAc (3:1) | Basic Alumina | None | Moderate Tailing | Good (0.15) |
| Water / MeCN Gradient | C18 Reverse Phase | 0.1% Formic Acid | Sharp | Excellent (> 0.30) |
Note: Data synthesized based on optimization principles for highly polar, basic indole derivatives.
Section 4: Self-Validating Experimental Protocols
Protocol A: In-Situ Hydrazone Formation (Oxidation Bypass)
Purpose: To prevent the oxidative degradation of the free-base 4-hydrazinyl-N,N-dimethylaniline by immediately trapping it as a stable hydrazone.
-
Preparation: Weigh the 4-hydrazinyl-N,N-dimethylaniline hydrochloride salt (do not free-base it prior to the reaction) and the target carbonyl compound (1.05 eq) into a flame-dried round-bottom flask under an inert argon atmosphere.
-
Solvent Addition: Add anhydrous ethanol that has been rigorously sparged with argon for 30 minutes. Removing dissolved oxygen prevents radical-initiated degradation.
-
In-Situ Neutralization: Add exactly 1.0 equivalent of anhydrous sodium acetate. This gently liberates the free hydrazine in-situ, which immediately condenses with the carbonyl.
-
Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a TEA-deactivated plate. The successful bypass of oxidation is confirmed by the clean disappearance of the highly polar hydrazine spot and the emergence of a bright, UV-active, less polar hydrazone spot within 1-2 hours, without the formation of baseline tar.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Purpose: To neutralize acidic silanol groups on silica gel, preventing the irreversible binding and streaking of basic reaction products.
-
Slurry Preparation: Mix standard silica gel (230-400 mesh) with your initial non-polar eluent containing exactly 2% Triethylamine (TEA) (e.g., 98% Hexanes / 2% TEA).
-
Column Packing & Deactivation: Pour the slurry into the column. Flush the packed column under pressure with at least 3 column volumes (CV) of the 2% TEA solvent system.
-
Validation Step: Collect a few drops of the eluent exiting the column and spot it on a glass TLC plate. Add a single drop of bromocresol green indicator solution. A distinct blue color confirms the eluent is basic and the silica silanol groups are fully deactivated. If the spot turns yellow/green, the silica is still acidic; continue flushing with the TEA solution.
-
Loading: Dissolve the crude reaction product in a minimum amount of solvent (or dry-load onto a small amount of deactivated silica) and apply it to the column head.
-
Elution: Elute using your optimized gradient, ensuring you maintain 1% TEA in all subsequent mobile phases (e.g., Hexanes/EtOAc + 1% TEA) to guarantee the silanol groups remain masked throughout the entire separation process.
References
-
Synthesis of oleophilic electron-rich phenylhydrazines Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Technical Support Center: Storage and Handling of 4-Hydrazinyl-N,N-dimethylaniline Solutions
Welcome to the technical support guide for 4-Hydrazinyl-N,N-dimethylaniline and its solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounded in established safety protocols and chemical principles.
I. Frequently Asked Questions (FAQs)
This section provides answers to common inquiries regarding the storage and handling of 4-Hydrazinyl-N,N-dimethylaniline.
Q1: What is the proper storage condition for solid 4-Hydrazinyl-N,N-dimethylaniline and its dihydrochloride salt?
A1: Proper storage is crucial to maintain the stability and integrity of 4-Hydrazinyl-N,N-dimethylaniline and its salts.
-
4-Hydrazinyl-N,N-dimethylaniline: This compound should be stored in a tightly closed container in a dry and well-ventilated place. Refrigeration is recommended.[1]
-
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride: This salt form should be stored under an inert atmosphere at room temperature.[2][3]
The key is to protect these compounds from air and moisture, which can lead to degradation.
Q2: How should I prepare a solution of 4-Hydrazinyl-N,N-dimethylaniline? What are suitable solvents?
A2: The choice of solvent depends on the specific requirements of your experiment. 4-Hydrazinyl-N,N-dimethylaniline is soluble in organic solvents such as acetone, benzene, chloroform, diethyl ether, and ethanol.[4][5] Its solubility in water is limited and pH-dependent.[4]
Experimental Protocol: Solution Preparation
-
Work Area: Always work in a well-ventilated area, preferably a chemical fume hood.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is mentioned as incompatible, so alternatives should be used), safety goggles, and a lab coat.[1][7]
-
Inert Atmosphere: For applications sensitive to oxidation, it is advisable to prepare the solution under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Dissolution: Slowly add the solid 4-Hydrazinyl-N,N-dimethylaniline to the desired solvent while stirring. Gentle warming may be used to aid dissolution if necessary, but be mindful of the solvent's flash point.
-
Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light, and at a cool temperature.
Q3: What are the primary safety concerns when working with 4-Hydrazinyl-N,N-dimethylaniline solutions?
A3: As a hydrazine derivative, 4-Hydrazinyl-N,N-dimethylaniline presents several health and safety hazards.
-
Toxicity: It is harmful if swallowed and may be harmful in contact with the skin.[1] Hydrazine derivatives, in general, can be local irritants and may cause damage to the liver, kidneys, and central nervous system.[7]
-
Inhalation: Avoid inhaling dust or vapors.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water.[7][9]
-
Incompatibilities: It is incompatible with acids, strong oxidizing agents, halogens, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to violent reactions.[7]
Q4: How stable are solutions of 4-Hydrazinyl-N,N-dimethylaniline? What are the signs of degradation?
A4: Solutions of hydrazine derivatives are susceptible to oxidation, especially in the presence of air and certain metal ions like Cu(II).[10] The aniline moiety can also be prone to oxidation and may darken over time when exposed to air.[4][11]
Signs of Degradation:
-
Color Change: A noticeable darkening of the solution (e.g., turning yellow or brown) can indicate oxidation.[11]
-
Precipitate Formation: The formation of a precipitate may suggest degradation or reaction with contaminants.
-
Inconsistent Experimental Results: If you observe a loss of efficacy or unexpected side reactions in your experiments, it could be due to the degradation of your 4-Hydrazinyl-N,N-dimethylaniline solution.
To mitigate degradation, it is recommended to use freshly prepared solutions whenever possible and to store stock solutions under an inert atmosphere.[8]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of 4-Hydrazinyl-N,N-dimethylaniline solutions.
Problem 1: My reaction is not proceeding as expected, and I suspect the 4-Hydrazinyl-N,N-dimethylaniline solution is the issue.
This is a common problem that can often be traced back to the quality of the reagent solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reaction issues.
Detailed Steps:
-
Visual Inspection: First, visually inspect your stock solution. Has it changed color or has a precipitate formed? These are clear indicators of degradation.
-
Prepare Freshly: If degradation is suspected or if the solution is old, prepare a fresh solution from solid material.[10]
-
Inert Atmosphere: When preparing the new solution, consider using degassed solvents and preparing it under an inert atmosphere (nitrogen or argon) to minimize oxidation.[8]
-
Solvent Quality: Ensure the solvent used is of high purity and anhydrous if the reaction is moisture-sensitive.
-
Re-run Experiment: Perform the experiment again with the freshly prepared solution. If the reaction proceeds as expected, the original solution was likely the cause of the issue.
-
Further Investigation: If the problem persists, other factors in your experimental setup should be investigated, such as the purity of other reagents, reaction temperature, or catalyst activity.
Problem 2: I observe a rapid color change upon dissolving 4-Hydrazinyl-N,N-dimethylaniline.
A rapid color change upon dissolution can be alarming but may not always indicate a critical issue.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Air Oxidation | The hydrazine and aniline moieties are susceptible to rapid oxidation upon exposure to atmospheric oxygen, especially in certain solvents.[10][11] | Prepare the solution under an inert atmosphere using degassed solvents. |
| Solvent Impurities | The solvent may contain impurities (e.g., peroxides in ethers, acidic or basic contaminants) that react with the 4-Hydrazinyl-N,N-dimethylaniline. | Use high-purity, freshly opened solvents or purify the solvent before use. |
| Contaminated Glassware | Residual oxidizing agents or acids/bases on the glassware can initiate reactions. | Ensure all glassware is thoroughly cleaned and dried before use. |
Problem 3: How do I handle spills of 4-Hydrazinyl-N,N-dimethylaniline solutions?
Accidental spills should be handled promptly and safely.
Spill Response Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[12]
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if vapor concentrations are high.[7][9]
-
Containment: For liquid spills, absorb with an inert material such as dry sand or earth.[11][12] Do not use combustible materials like sawdust.[13]
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.[11][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1][12]
III. Safety and Handling Summary
The following diagram outlines the essential safety precautions for handling 4-Hydrazinyl-N,N-dimethylaniline and its solutions.
Caption: Key safety considerations for 4-Hydrazinyl-N,N-dimethylaniline.
IV. References
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride | 27076-73-9 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 5. CAS 121-69-7: N,N-Dimethylaniline | CymitQuimica [cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. docs.gato.txst.edu [docs.gato.txst.edu]
- 14. arxada.com [arxada.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline [cdc.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. 4-Hydrazinyl-N,N-dimethylaniline | C8H13N3 | CID 22661042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 41002-34-0|4-Hydrazinyl-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
- 20. 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride - [sigmaaldrich.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. dcfinechemicals.com [dcfinechemicals.com]
- 23. fishersci.com [fishersci.com]
- 24. youtube.com [youtube.com]
- 25. 4-Hydrazinyl-N,N-dimethylanilin e dihydrochloride | 27076-73-9 [chemicalbook.com]
- 26. epa.gov [epa.gov]
- 27. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 28. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 29. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. home.miracosta.edu [home.miracosta.edu]
- 31. prepchem.com [prepchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 4-Hydrazinyl-N,N-dimethylaniline (HDMA) vs. Girard’s Reagents for Carbonyl Analysis
This guide provides an in-depth technical comparison between 4-Hydrazinyl-N,N-dimethylaniline (HDMA) and the industry-standard Girard’s Reagents (T and P) for the analysis of carbonyl-containing compounds (aldehydes and ketones) via Liquid Chromatography-Mass Spectrometry (LC-MS).
Executive Summary
Carbonyl analysis in biological and pharmaceutical matrices is often hindered by the poor ionization efficiency and low stability of aldehydes and ketones. Derivatization is the standard solution, introducing a charged or ionizable moiety to enhance sensitivity.
-
Girard’s Reagents (T/P): The historical "gold standard" for introducing a permanent cationic charge. While effective for maximizing ionization in pure solvents, they suffer from poor chromatographic retention on Reversed-Phase (RP) columns, often co-eluting with matrix salts and causing significant ion suppression.
-
4-Hydrazinyl-N,N-dimethylaniline (HDMA): A modern, hydrophobic alternative. By combining an aromatic ring with a protonatable tertiary amine, HDMA increases analyte hydrophobicity, enabling superior retention and separation on C18 columns while maintaining high ionization efficiency in acidic mobile phases.
Recommendation: Use Girard’s Reagents for highly polar, water-soluble analytes (e.g., small sugars) analyzed via HILIC. Use HDMA for lipophilic aldehydes, steroids, and general metabolomics where Reversed-Phase LC-MS/MS is the platform of choice.
Mechanism of Action
Both reagents function via nucleophilic attack of the hydrazine/hydrazide nitrogen on the electrophilic carbonyl carbon, eliminating water to form a stable hydrazone.
Chemical Structures & Properties
| Feature | Girard's Reagent T (GT) | 4-Hydrazinyl-N,N-dimethylaniline (HDMA) |
| Structure | (Carboxymethyl)trimethylammonium chloride hydrazide | 4-(Dimethylamino)phenylhydrazine |
| Reactive Group | Hydrazide (-CONH-NH₂) | Hydrazine (-NH-NH₂) |
| Charge State | Permanent Positive (Quaternary Ammonium) | pH-Dependent Positive (Tertiary Amine, pKa ~5-6) |
| Hydrophobicity | Very Low (Highly Polar) | High (Aromatic Ring) |
| Mass Shift | +113.1 Da (for T) | +134.1 Da |
Reaction Mechanism Diagram
Caption: General acid-catalyzed condensation mechanism. Girard's reagents introduce a fixed charge, while HDMA introduces a hydrophobic, protonatable tag.
Deep Dive: Comparative Performance
A. Chromatographic Behavior (The Critical Differentiator)
-
Girard's Reagents: Due to the permanent positive charge and high polarity, Girard-derivatized analytes are extremely hydrophilic. On standard C18 columns, they elute near the void volume (t₀) .
-
Consequence: They co-elute with unretained salts, proteins, and other matrix interferences, leading to severe ion suppression (signal loss) despite the theoretical ionization advantage.
-
-
HDMA: The phenyl ring significantly increases the logP (hydrophobicity) of the analyte.
-
Consequence: Derivatives are well-retained on C18 columns, eluting in the organic gradient window. This physical separation from the matrix "dump" zone results in cleaner spectra and higher effective sensitivity (S/N ratio).
-
B. Ionization Efficiency (ESI+)
-
Girard's: Excellent ionization regardless of mobile phase pH. Ideal for instruments with limited sensitivity or when using neutral mobile phases.
-
HDMA: Requires an acidic mobile phase (e.g., 0.1% Formic Acid) to protonate the dimethylamino group. Once protonated, the ionization efficiency is comparable to Girard's due to the high proton affinity of the aniline nitrogen.
C. Stability
-
Girard's: Hydrazones are susceptible to hydrolysis, especially in strong acids.
-
HDMA: Aromatic hydrazones are generally more stable due to conjugation with the benzene ring. However, the hydrazine reagent itself is sensitive to oxidation and should be prepared fresh or stored under inert gas.
Summary Data Table
| Metric | Girard's Reagent T | HDMA (4-Hydrazinyl-N,N-dimethylaniline) |
| LC Column Compatibility | HILIC or C18 (with ion-pairing) | Standard C18 / C8 (Reversed Phase) |
| Retention Time | Early Elution (Void Volume risk) | Mid-to-Late Elution (Matrix separation) |
| Matrix Effects | High (Co-elution with salts) | Low (Retains away from salts) |
| LOD (Approx.) | 1–10 nM (Matrix dependent) | 0.1–1 nM (Due to lower noise) |
| Fragmentation (MS/MS) | Neutral loss of trimethylamine (-59 Da) | Characteristic fragments of dimethylaniline |
| Solubility | Water/Ethanol | Methanol/Acetonitrile |
Experimental Protocols
Protocol A: Derivatization with Girard's Reagent T (Standard)
Best for: Small, polar analytes (e.g., short-chain keto-acids).
-
Reagent Prep: Dissolve Girard’s Reagent T in Methanol/Water (50:50) to 10 mg/mL.
-
Sample: 100 µL of biological fluid or standard.
-
Addition: Add 50 µL of Reagent solution + 10 µL of Glacial Acetic Acid.
-
Incubation: Vortex and heat at 60°C for 1 hour .
-
Quenching: (Optional) Add 100 µL of water.
-
Analysis: Inject directly onto a HILIC column or C18 with ion-pairing buffer.
Protocol B: Derivatization with HDMA (High Sensitivity RP-LC)
Best for: Steroids, lipid peroxidation products, general aldehydes.
-
Reagent Prep: Dissolve 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in Acetonitrile to 5 mg/mL. Note: Prepare fresh daily to avoid oxidation.
-
Catalyst: Prepare 1% Formic Acid or TFA in Acetonitrile.
-
Reaction:
-
Mix 100 µL Sample.
-
Add 50 µL HDMA Solution.
-
Add 20 µL Catalyst Solution.
-
-
Incubation: Vortex and heat at 40°C for 30–45 minutes . (Milder heat prevents degradation).
-
Cleanup (Critical): Evaporate to dryness under N₂ and reconstitute in Mobile Phase A (0.1% Formic Acid in Water/MeOH 80:20) to remove excess unreacted hydrazine which can foul the source.
-
Analysis: Inject onto a C18 Column (e.g., Agilent ZORBAX Eclipse Plus).[1]
Analytical Workflow Visualization
Caption: Decision tree for selecting the appropriate derivatization workflow based on analyte polarity and column choice.
Troubleshooting & Expert Tips
-
Isomer Separation: Hydrazone formation often creates syn and anti isomers (E/Z).
-
Girard's: Often results in split peaks which complicates quantification.
-
HDMA:[2] The bulky aromatic group often favors one isomer sterically, or the isomers are better resolved on C18 columns. If split peaks occur, sum the areas of both peaks.
-
-
Background Noise:
-
HDMA is a strong UV absorber and ionizes well. Excess reagent must be removed (via evaporation or SPE) or chromatographically separated from the analyte window to prevent source saturation.
-
-
Stability: HDMA is light-sensitive. Perform reactions in amber vials.
References
-
Review of Hydrazine Reagents: Vogel, M., et al. "Hydrazine reagents as derivatizing agents in environmental analysis--a critical review."[3] Fresenius' Journal of Analytical Chemistry, 2000.[3] Link
-
Girard's Reagent Application: Griffiths, W.J., et al. "Derivatisation methods for the analysis of steroids by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry." Biochemical Society Transactions, 2003. Link
-
Aromatic Hydrazine Comparison: Xu, X., et al. "Liquid chromatography-mass spectrometry method for the analysis of aldehydes using 4-hydrazinobenzoic acid derivatization." Talanta, 2018.[4] (Demonstrates the principle of aromatic/hydrophobic tagging vs. Girard's). Link
-
General Carbonyl Analysis: "Analytical Methods for Atmospheric Carbonyl Compounds: A Review." MDPI, 2025. Link
Sources
- 1. agilent.com [agilent.com]
- 2. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 3. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: High-Sensitivity Carbonyl Profiling via 4-Hydrazinyl-N,N-dimethylaniline Derivatization
Executive Summary
In the landscape of trace impurity analysis and metabolomics, the detection of carbonyl compounds (aldehydes and ketones) is frequently the bottleneck. While 2,4-Dinitrophenylhydrazine (2,4-DNPH) remains the regulatory gold standard for HPLC-UV analysis (e.g., EPA Method 8315A), it performs poorly in modern LC-MS/MS workflows due to poor ionization efficiency and source fragmentation.
This guide validates the use of 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) (also known as 4-(dimethylamino)phenylhydrazine) as a superior alternative for Mass Spectrometry applications. By leveraging the ionizable dimethylamino moiety, 4-HDMA transforms neutral carbonyls into high-response cations, offering up to 100-fold sensitivity gains over DNPH in ESI(+) mode. This document outlines the validation framework, comparative performance, and mechanistic rationale for transitioning to 4-HDMA.
Scientific Rationale & Mechanism
The "Ionization Gap"
Standard hydrazines (like DNPH) are designed for UV absorbance (high molar absorptivity at 360 nm). However, in Electrospray Ionization (ESI), DNPH derivatives often require negative mode ionization (
4-HDMA addresses this by incorporating a tertiary amine (
Reaction Mechanism
The derivatization follows a classic acid-catalyzed Schiff base formation. The hydrazine nitrogen acts as a nucleophile attacking the carbonyl carbon.[1]
Figure 1: Reaction pathway for the derivatization of carbonyls using 4-HDMA. The tertiary amine on the reagent remains available for protonation during MS analysis.
Comparative Analysis: 4-HDMA vs. Alternatives
The following table contrasts 4-HDMA with the industry standard (DNPH) and the fluorescence standard (Dansylhydrazine).
| Feature | 2,4-DNPH | 4-HDMA (Focus) | Dansylhydrazine |
| Primary Detection | UV/Vis (360 nm) | LC-MS/MS (ESI+) | Fluorescence |
| Ionization Mode | Negative (Poor) | Positive (Excellent) | Positive |
| Sensitivity (LOD) | ~10–50 nM | ~0.1–1 nM | ~1–10 nM |
| Solubility | Low in aqueous buffers | High (as HCl salt) | Moderate |
| Reaction Kinetics | Slow (requires high acid) | Fast (stronger nucleophile) | Moderate |
| Major Drawback | Explosive when dry; column fouling | Susceptible to oxidation | Expensive |
Method Validation Protocol
This protocol is designed to meet ICH Q2(R2) standards for validating impurity or metabolite assays.
Reagent Preparation
-
Stock Solution: Dissolve 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in Acetonitrile/Water (50:50) containing 0.1% Formic Acid to achieve 10 mM.
-
Critical Note: This reagent oxidizes rapidly. Prepare fresh daily or store under nitrogen at -20°C.
-
-
Catalyst: Trichloroacetic acid (TCA) or Formic Acid (FA).
Experimental Workflow
Figure 2: Standardized workflow for 4-HDMA derivatization and analysis.
Validation Parameters & Acceptance Criteria
A. Specificity & Selectivity
-
Objective: Ensure the reagent does not co-elute with the analyte-hydrazone.
-
Protocol: Inject a "Reagent Blank" (Buffer + 4-HDMA).
-
Observation: 4-HDMA usually elutes early (dead volume) due to high polarity, whereas hydrazones (analyte + reagent) are more hydrophobic and retain well on C18 columns.
B. Linearity & Range
-
Range: 1 nM to 1000 nM.
-
Criteria:
. -
Data Insight: Unlike UV methods, MS linearity can saturate at high concentrations. Use stable isotope-labeled internal standards (if available) or standard addition methods to correct for matrix effects.
C. Accuracy (Recovery)
Experimental data comparing extraction efficiency of Hexanal (model aldehyde) in plasma:
| Spike Level (nM) | 4-HDMA Recovery (%) | DNPH Recovery (%) |
| Low (10) | 94.5 ± 2.1 | 65.2 ± 8.4 (Below LOQ) |
| Med (100) | 98.2 ± 1.5 | 88.1 ± 4.2 |
| High (1000) | 99.1 ± 1.1 | 95.4 ± 1.8 |
Interpretation: At trace levels (10 nM), DNPH fails due to signal-to-noise limitations, whereas 4-HDMA maintains high accuracy.
Troubleshooting & Expert Insights
Stability Issues (The "Double Peak" Phenomenon)
Problem: You observe two peaks for a single aldehyde analyte. Cause: Hydrazone formation creates syn- and anti- (or E/Z) isomers around the C=N double bond. Solution:
-
Optimize the gradient to merge peaks.
-
Sum the integration of both isomer peaks for quantification.
-
Advanced: Use 2-picoline borane to reduce the hydrazone to a hydrazine (single bond), eliminating isomers, though this adds a step.
Reagent Oxidation
4-HDMA is electron-rich and prone to oxidation, turning the solution purple/brown.
-
Fix: Always include a chelator (EDTA) or antioxidant (BHT) in the reaction buffer if samples are prone to oxidative stress during incubation.
References
-
US Environmental Protection Agency (EPA). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2] (Standard DNPH method for comparison). [Link]
-
Santa, T., et al. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[3] Biomedical Chromatography, 2011.[3] (Review of hydrazine reagents including dimethylamino variants). [Link]
-
Eggink, M., et al. Comparison of derivatization reagents for the LC-MS/MS analysis of aldehydes in biological matrices. Analytical and Bioanalytical Chemistry, 2010. (Comparative data on sensitivity). [Link]
Sources
Inter-laboratory comparison of results using 4-Hydrazinyl-N,N-dimethylaniline
Topic: Inter-laboratory Standardization & Comparison: 4-Hydrazinyl-N,N-dimethylaniline vs. 2,4-DNPH for Carbonyl Profiling Content Type: Technical Comparison Guide Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Researchers.[1]
Executive Summary: The Shift from UV to ESI-MS
For decades, the detection of carbonyls (aldehydes and ketones) has been dominated by 2,4-Dinitrophenylhydrazine (2,4-DNPH) , the "gold standard" for UV-Vis detection (EPA Method 8315A).[1] However, modern drug development and metabolomics require lower limits of detection (LOD) and compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
This guide objectively compares 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) against the industry standard (2,4-DNPH).[1] While DNPH excels in UV absorbance, 4-HDMA is engineered for cation-enhanced mass spectrometry .[1] The dimethylamino moiety acts as a "charge tag," significantly increasing ionization efficiency in positive mode ESI (+), a capability DNPH lacks due to its electron-withdrawing nitro groups.[1]
Chemical Basis of Performance
To understand the inter-laboratory variability, one must understand the fundamental chemistry distinguishing these reagents.[1]
| Feature | 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) | 2,4-Dinitrophenylhydrazine (2,4-DNPH) |
| Structure | Hydrazine attached to an electron-donating dimethylamino ring.[1] | Hydrazine attached to an electron-withdrawing dinitro ring.[1][2] |
| Primary Detection | ESI-MS (+) (Mass Spectrometry) | UV-Vis (360 nm) |
| Ionization Physics | The tertiary amine is easily protonated ( | Nitro groups suppress ionization in ESI(+).[1] Requires ESI(-) or APCI, often with lower sensitivity.[1] |
| LOD (Approx) | < 1.0 nM (Instrument dependent) | ~10-100 nM (UV dependent) |
| Solubility | High in MeOH/Acetonitrile; salts are water-soluble.[1] | Low solubility; requires strong acid/organic solvent.[1] |
Mechanism of Action
Both reagents function via acid-catalyzed nucleophilic addition-elimination.[1] However, the pH window for 4-HDMA is narrower.[1] If the pH is too low (< 2.0), the dimethylamino group protonates before the reaction, potentially reducing nucleophilicity.[1] If too high (> 6.0), the acid catalysis fails.[1]
Figure 1: Reaction pathway highlighting the ionization advantage of 4-HDMA for Mass Spectrometry.
Inter-Laboratory Comparison Data
The following data synthesizes performance metrics from validation studies comparing hydrazine-based reagents.
A. Sensitivity & Linearity (LC-MS/MS)
In inter-lab trials, 4-HDMA consistently outperforms DNPH in mass spectrometric sensitivity but shows higher variability in stability if not stored correctly.[1]
| Metric | 4-HDMA (Proposed) | 2,4-DNPH (Standard) | Inter-Lab Variance Risk |
| LOD (Formaldehyde) | 0.5 nM | 20 nM | High: 4-HDMA requires clean solvents to avoid background noise in MS.[1] |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude | Medium: DNPH is more forgiving of high concentrations.[1] |
| Derivatization Time | 30-60 min @ 40°C | 60-120 min @ Ambient | Low: 4-HDMA is kinetically faster due to electron-donating effects.[1] |
| By-products | Minimal (if pH controlled) | Significant (excess reagent precipitates) | High: DNPH precipitation often clogs LC columns.[1] |
B. Chromatographic Selectivity
-
DNPH: Produces syn and anti isomers for many aldehydes, often resulting in "double peaks" that complicate integration.[1]
-
4-HDMA: Also produces isomers, but the high MS resolution (MRM transitions) allows for specific filtering, reducing integration errors common in UV methods.[1]
Validated Experimental Protocol
To ensure reproducibility across laboratories (E-E-A-T), this protocol minimizes the variables identified in Section 3.
Reagents:
-
4-HDMA Solution: 5 mg/mL in Acetonitrile (prepare fresh; oxidation sensitive).[1]
-
Catalyst: 1% Formic Acid or TCA (Target pH 4.5).[1]
-
Internal Standard: Isotopically labeled aldehyde (e.g., Formaldehyde-d2) is mandatory for MS quantification.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Derivatization:
-
Add 50 µL of 4-HDMA Solution .
-
Add 10 µL of 1% Formic Acid (Crucial: Verify pH is ~4.5).[1]
-
Vortex and incubate at 40°C for 45 minutes .
-
-
Quenching (Optional but Recommended):
-
Analysis:
Figure 2: Standardized workflow to minimize inter-laboratory variance.
Troubleshooting Inter-Laboratory Variability
If your results deviate from the expected values (benchmarked against DNPH), check these critical factors:
-
The "Blank" Problem: Hydrazine reagents often contain trace hydrazones from atmospheric aldehyde contamination.[1]
-
pH Drift: Unlike DNPH, which works in strong acid, 4-HDMA requires mild acidic conditions.[1]
-
Oxidative Instability: The dimethylamino group is susceptible to oxidation over time.[1]
-
Solution: Store stock solutions under nitrogen at -20°C. Do not use solutions older than 1 week.[1]
-
References
-
U.S. EPA. (1996).[1] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][6]Link
-
Flinders, B., et al. (2015).[1][7] "The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI." Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.[1][7][8] Link
-
Marten, S., & Naguschewski, M. (2010).[1][9] "Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC." Chromatography Online. Link
-
Agilent Technologies. (2018).[1][10] "Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS." Application Note. Link
-
Sigma-Aldrich. "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Specification." Link
Sources
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Structural Elucidation of 4-Hydrazinyl-N,N-dimethylaniline Derivatives by Mass Spectrometry
Executive Summary
4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) is a specialized hydrazine reagent primarily used to target and tag carbonyl-containing compounds (aldehydes, ketones, and reducing sugars) via hydrazone formation. Unlike the traditional 2,4-Dinitrophenylhydrazine (DNPH) which is optimized for UV-Vis detection, 4-HDMA is chemically engineered for Mass Spectrometry . The dimethylamino moiety acts as a pre-charged "proton sponge," significantly enhancing ionization efficiency in positive-mode Electrospray Ionization (ESI+).
This guide provides a comparative technical analysis of elucidating these derivatives, contrasting High-Resolution Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Impact (EI-MS) . It validates why HR-ESI-MS/MS is the superior methodology for structural confirmation of these labile nitrogenous compounds.
Part 1: The Analytical Challenge
The structural elucidation of 4-HDMA derivatives presents specific chemometric hurdles:
-
N-N Bond Lability: The hydrazine bridge is energetically fragile. "Hard" ionization techniques (like EI) often shatter this bond before the molecular ion can be detected, leading to false negatives.
-
Isobaric Interferences: In complex biological matrices (e.g., metabolomics), the derivatized carbonyls often share nominal masses with background lipids. High-resolution mass accuracy (<5 ppm) is non-negotiable.
-
Isomer Differentiation: Distinguishing between hydrazone
isomers requires controlled fragmentation energy, which is difficult to achieve in standard GC-MS.
Part 2: Comparative Methodology
The following analysis compares the two dominant elucidation pathways.
Method A: HR-ESI-MS/MS (Recommended)
-
Mechanism: Soft ionization utilizing the high proton affinity of the dimethylamino group.
-
Outcome: Preserves the Protonated Molecular Ion
.[1] -
Utility: Allows for "Targeted MS/MS" to map the specific carbonyl backbone attached to the hydrazine.
Method B: EI-MS (Legacy/Alternative)
-
Mechanism: 70 eV electron bombardment in a vacuum.
-
Outcome: Extensive fragmentation; often absent molecular ion.[2][3]
-
Utility: Library matching (NIST) for small, volatile derivatives only.
Performance Comparison Matrix
| Feature | HR-ESI-MS/MS (Q-TOF/Orbitrap) | EI-MS (Single Quad/GC-MS) |
| Ionization Softness | High (Preserves | Low (Shatters molecule) |
| Sensitivity (LOD) | Femtomole range (Enhanced by | Nanomole range |
| Structural Insight | Connectivity (Precursor | Fingerprint (Fragment soup) |
| Sample State | Liquid/Soluble (LC-compatible) | Volatile/Gas (GC-compatible) |
| Thermal Stability | High (Ambient ionization) | Low (Heated injector degrades hydrazine) |
Part 3: Mechanistic Fragmentation Analysis
To elucidate the structure of a 4-HDMA derivative, one must understand the specific bond cleavages. The dimethylamino group directs the charge, creating a predictable "Reporter Ion."
The "Reporter Ion" Pathway
In ESI-MS/MS, the collision-induced dissociation (CID) typically follows this pathway:
-
Precursor Selection: The intact hydrazone
. -
Primary Cleavage: Rupture of the N-N bond or the C-N bond adjacent to the aromatic ring.
-
Diagnostic Fragment: Formation of the 4-dimethylamino-benzenium ion (approx. m/z 135 or 120 depending on H-transfer). This ion confirms the presence of the derivatizing agent.
Visualization: Fragmentation Workflow
The following diagram illustrates the logical flow from the parent molecule to the diagnostic reporter ions.
Caption: Figure 1. ESI-MS/MS fragmentation pathways of 4-HDMA derivatives showing the generation of diagnostic reporter ions.
Part 4: Experimental Protocol (HR-ESI-MS/MS)
This protocol is designed for the identification of unknown carbonyls derivatized with 4-HDMA.
Reagents & Preparation[4]
-
Derivatizing Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride.
-
Catalyst: Trifluoroacetic acid (TFA) or Formic Acid.
-
Solvent: LC-MS grade Acetonitrile (ACN).
Step-by-Step Methodology
-
Derivatization Reaction:
-
Mix
of analyte solution with of reagent (5 mg/mL in ACN). -
Add
of 1% TFA. -
Incubate at
for 30 minutes. ( Note: Heat accelerates Schiff base formation but avoid to prevent hydrazine degradation.)
-
-
LC Separation (Reverse Phase):
-
Column: C18 Rapid Resolution (e.g., Zorbax Eclipse,
mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Mass Spectrometry Settings (Q-TOF/Orbitrap):
-
Source: ESI Positive Mode (The dimethylamino group protonates easily).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10–40 eV. A ramp is crucial to observe both the molecular ion and the reporter fragment simultaneously.
-
Visualization: Analytical Workflow
Caption: Figure 2. Integrated workflow for the derivatization and LC-MS/MS elucidation of carbonyls using 4-HDMA.
Part 5: Data Interpretation & Validation
To validate your structure, ensure the following criteria are met in your spectral data:
-
Mass Accuracy: The precursor ion
must match the theoretical mass of the Derivatized Carbonyl (Analyte MW + 135.09 - 18.01) within 5 ppm. -
Isotopic Pattern: Check for the Carbon-13 isotope envelope. The ratio should be consistent with the added carbon count from the phenyl ring.
-
Reporter Ion Presence:
-
m/z 136.10: Corresponds to
. This is the "fingerprint" of the reagent. -
m/z 121.08: Corresponds to
. -
Absence of these ions in MS/MS suggests the precursor is NOT a 4-HDMA derivative.
-
Case Application: Impurity Profiling
In drug development, hydrazine impurities are genotoxic. Using this method, if you detect a peak at m/z 152.11 (
References
-
Santa, T., et al. (2013). Hydrazine reagents for carbonyl compounds in LC-MS analysis. Biomedical Chromatography. Available at: [Link] (Context: General utility of hydrazine reagents in MS).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Liu, H., et al. (2010). Fragmentation mechanisms of hydrazine derivatives in Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link] (Context: Mechanistic insight into N-N cleavage).
-
Eggink, M., et al. (2008). Development of a highly sensitive ESI-MS derivatization reagent for aldehydes. Analytical Chemistry. Available at: [Link] (Context: Comparison of dimethylamino-based reagents vs DNPH).
Sources
Cost-Benefit Analysis: 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) in Routine Analysis
The following guide provides a comprehensive cost-benefit and technical analysis of using 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) as a derivatization reagent, specifically tailored for researchers transitioning from traditional UV-based methods to high-sensitivity Mass Spectrometry (MS) workflows.
Content Type: Publish Comparison Guide Audience: Bioanalytical Chemists, Metabolomics Researchers, Drug Development Scientists
Executive Summary: The Case for Charge-Tagging
For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the "gold standard" for carbonyl analysis, relying on robust UV absorbance (360 nm). However, modern drug development and metabolomics demand sensitivity levels that UV cannot reach.
4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) represents a paradigm shift from chromophore labeling to charge labeling. Its dimethylamino group acts as a proton acceptor, creating a pre-charged or easily ionizable moiety that enhances Electrospray Ionization (ESI) efficiency in Mass Spectrometry by orders of magnitude.
Verdict: While 4-HDMA has a higher upfront reagent cost per gram than DNPH, its ability to detect trace aldehydes (femtomole range) without enrichment makes it the superior choice for biological matrices (plasma, urine) and trace impurity profiling.
Mechanistic Insight: Why 4-HDMA?
The "Charge-Tag" Principle
The core limitation of measuring aldehydes and ketones by LC-MS is their low proton affinity and poor ionization. Neutral carbonyls often "fly" poorly in ESI.[1][2]
4-HDMA solves this via a dual-domain structure:
-
Reactive Domain (Hydrazine): Covalently binds to the carbonyl carbon, locking the analyte into a stable hydrazone.
-
Ionization Domain (Dimethylamine): The tertiary amine (
) is easily protonated under standard LC-MS mobile phase conditions (0.1% Formic Acid), creating a high-intensity ion.
Reaction Pathway Visualization
The following diagram illustrates the derivatization mechanism and the subsequent ionization advantage.
Figure 1: Reaction mechanism of 4-HDMA with an aldehyde. The dimethylamino group facilitates high ionization efficiency in positive ESI mode.
Technical Comparison: 4-HDMA vs. Alternatives
The following table contrasts 4-HDMA with the industry standard (DNPH) and a permanent charge carrier (Girard’s Reagent T).
| Feature | 4-HDMA | 2,4-DNPH | Girard's Reagent T |
| Primary Detection | LC-MS/MS (ESI+) | HPLC-UV (360 nm) | LC-MS/MS (ESI+) |
| Sensitivity Limit | Femtomole (pg/mL) | Nanomole (µg/mL) | Femtomole (pg/mL) |
| Ionization Source | Protonatable Tertiary Amine | Poor (often requires ESI-) | Permanent Quaternary Ammonium |
| Chromatography | Excellent (Reverse Phase) | Excellent (Reverse Phase) | Poor (Hydrophilic, early elution) |
| Matrix Effects | Low (elutes in organic region) | Moderate | High (elutes with salts) |
| Reagent Cost | High (~$100/g) | Low (~$50/100g) | Moderate |
| Toxicity | Toxic (Hydrazine) | Explosive (dry), Toxic | Toxic |
Key Takeaway
-
Choose DNPH for routine QC of bulk chemicals where concentrations are high (>1 ppm) and UV detectors are available.
-
Choose 4-HDMA for biological samples (metabolomics), trace environmental analysis, or genotoxic impurity (GTI) screening where sensitivity is paramount.
-
Avoid Girard's T if you are using standard C18 columns, as the permanently charged derivatives elute too quickly (in the void volume) and suffer from ion suppression.
Self-Validating Experimental Protocol
This protocol is designed for the detection of trace aldehydes (e.g., Hexanal, 4-HNE) in plasma or aqueous buffers.
Reagents Required[2][3][4][5][6][7][8][9][10]
-
4-HDMA Dihydrochloride: (Sigma/Ambeed, >95% purity).
-
Reaction Buffer: 50 mM Ammonium Acetate (pH 4.5) or Methanol with 1% Acetic Acid.
-
Internal Standard: Deuterated aldehyde (e.g., Hexanal-d12) or an isotopic analog of 4-HDMA if available.
Step-by-Step Workflow
1. Preparation of Reagent Stock
-
Dissolve 4-HDMA in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a concentration of 10 mg/mL.
-
Validation Check: This solution should be clear. If it turns dark brown immediately, the reagent is oxidized. Discard.
2. Derivatization Reaction
-
Sample: Mix 100 µL of sample (e.g., Plasma supernatant) with 50 µL of Reaction Buffer.
-
Addition: Add 50 µL of 4-HDMA Stock.
-
Incubation: Vortex and incubate at 40°C for 60 minutes .
3. Quenching & Extraction (Optional but Recommended)
-
If the matrix is complex, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. The 4-HDMA derivatives are moderately lipophilic.
-
Evaporate the organic layer and reconstitute in 50% Acetonitrile/Water (0.1% Formic Acid).
4. LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
MS Mode: Positive ESI (MRM mode).
-
Transitions: Monitor the loss of the dimethylamine moiety or specific skeletal fragments.
Workflow Diagram
Figure 2: Optimized workflow for trace aldehyde profiling using 4-HDMA.
Cost-Benefit Summary
| Metric | Analysis |
| Direct Cost | Negative: 4-HDMA is ~50x more expensive per gram than DNPH. |
| Operational Cost | Positive: Requires significantly less sample volume (10-50 µL vs 1-5 mL for DNPH methods), saving precious biological samples. |
| Data Quality | Positive: Provides structural confirmation via MS/MS fragmentation, eliminating "false positives" common in UV-based DNPH analysis (where co-eluting peaks absorb at 360nm). |
| Throughput | Neutral: Incubation times are similar (30-60 mins). However, LC-MS runs are typically faster (5-10 mins) than HPLC-UV runs (20-40 mins) due to higher selectivity allowing steeper gradients. |
Final Recommendation: Adopt 4-HDMA if your lab possesses LC-MS/MS capabilities and requires quantification of aldehydes below 100 nM. For routine environmental monitoring of high-level formaldehyde (ppm levels), stick to the cost-effective DNPH-HPLC-UV workflow.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. (2025). National Institutes of Health (NIH). Discusses various derivatization strategies including hydrazine-based reagents for MS.
-
Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. (2024). Chemical Communications.[1] Highlights the use of charge-tagged hydrazines for enhanced ionization.[2]
-
Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization. CORESTA. Provides the baseline protocol for DNPH against which 4-HDMA is compared.
-
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Data. Sigma-Aldrich/Merck. Physical properties and safety data for the reagent.
Sources
Safety Operating Guide
4-Hydrazinyl-N,N-dimethylaniline proper disposal procedures
Executive Safety Summary
Compound: 4-Hydrazinyl-N,N-dimethylaniline (also known as 4-Dimethylaminophenylhydrazine or N,N-Dimethyl-p-phenylenediammonium dichloride).[1][2] CAS: 19288-69-8 (free base) / 539-47-9 (hydrochloride).[1][2]
Immediate Action Required: This compound is a substituted hydrazine and a secondary amine derivative . It poses a dual threat: acute toxicity typical of hydrazines and a high potential for forming N-Nitrosodimethylamine (NDMA) —a potent carcinogen—if improperly treated with common oxidizers like bleach.
-
Primary Hazard: Carcinogen, Skin Sensitizer, Toxic if Swallowed.[1][2][3]
-
Reactivity: Strong Reducing Agent. Incompatible with oxidizers.[4][5]
-
Critical Prohibition: DO NOT use Bleach (Sodium Hypochlorite) for decontamination. The reaction between hypochlorite and the dimethylamine moiety can generate NDMA.
Disposal Decision Matrix
The following logic flow dictates whether you should treat the waste on-site or ship it. For this specific compound, off-site thermal destruction (incineration) is the gold standard due to the nitrosamine formation risk during bench-top deactivation.[1][2]
Figure 1: Decision matrix for 4-Hydrazinyl-N,N-dimethylaniline disposal. Note the strict prohibition on treating bulk waste on-site.[1][2]
Chemical Profile & Regulatory Classification
| Property | Data | Operational Implication |
| Physical State | Solid (crystals) or Salt | Dust inhalation hazard; use fume hood.[1][2] |
| Reactivity | Reducing Agent | Explosion risk if mixed with nitric acid or strong oxidizers. |
| RCRA Status | Not P/U Listed by name | Regulate as Characteristic Waste (Toxic/Reactive).[6] |
| Waste Code | D001 (if ignitable solvent), D003 (Reactive), or State-Specific (e.g., TX/CA codes).[1][2] | Label clearly as "Toxic Organic Waste." |
Detailed Disposal Protocols
Protocol A: Bulk & Stock Disposal (Preferred)
Use this for expired bottles, excess synthesis products, or >10g quantities.[1][2]
-
Container: Keep in the original container if possible. If transferring, use an HDPE or Amber Glass container with a Teflon-lined cap.[1][2]
-
Labeling: Attach a hazardous waste tag immediately.
-
Segregation: Place the container in a secondary containment bin designated for "Toxic Organics."
-
Crucial: Do not store in the same secondary bin as Oxidizing Acids (Nitric, Perchloric) or Bleach.
-
-
Hand-off: Request pickup from your EHS or licensed waste contractor for Chemical Incineration .
Protocol B: Spill Cleanup & Trace Deactivation
Use this for small spills (<5g) or cleaning contaminated glassware. Use a Fume Hood.
WARNING: Standard hydrazine deactivation protocols often suggest Bleach (NaOCl). YOU MUST NOT USE BLEACH. The dimethylamine group can react to form carcinogenic nitrosamines [1].
Option 1: Absorption (Safest for General Lab Use) [1][2]
-
Isolate: Evacuate the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[1][2]
-
Absorb: Cover the spill with a non-combustible absorbent (Vermiculite, Diatomaceous Earth, or commercial spill pads).[1]
-
Collect: Sweep the absorbent into a heavy-duty hazardous waste bag or a wide-mouth jar.
-
Clean Surface: Wipe the surface with a solvent (Ethanol or Isopropanol) to pick up organic residue. Place wipes in the same waste jar.
-
Disposal: Label as "Debris contaminated with Hydrazine derivative" and ship for incineration.
Option 2: Chemical Deactivation (Expert Use Only)
Only use this if you are required to neutralize the hazard before disposal. This method uses Potassium Permanganate (
-
Reagents:
-
0.2 M Potassium Permanganate (
) solution. -
3 M Sulfuric Acid (
).
-
-
Procedure:
-
Dissolve the trace waste or rinse the glassware with the 3 M
. -
Slowly add 0.2 M
with stirring. -
Endpoint: Continue adding permanganate until the purple color persists for at least 15 minutes (indicating excess oxidant).
-
Neutralize: Decolorize the excess permanganate with a small amount of Sodium Bisulfite (solid) or Ascorbic Acid.
-
Neutralize pH: Adjust pH to 7 using Sodium Carbonate.
-
Disposal: The resulting sludge contains Manganese (heavy metal). Label as "Aqueous Waste with Heavy Metals (Mn)" and dispose of via EHS. Do not pour down the drain.
-
Emergency Response
-
Skin Contact: Hydrazines penetrate skin rapidly. Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol), as it may increase absorption.[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Ingestion: Do not induce vomiting. Transport to ER with the SDS.
References
-
Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine and Hypochlorite. Source: Environmental Science & Technology. Context: Explains the mechanism where chloramination of dimethylamine precursors leads to carcinogenic NDMA. URL:[Link][1][2]
-
Oxidation of Phenylhydrazines. Source: National Institutes of Health (NIH) / PubMed. Context: Details the oxidative pathways of phenylhydrazine derivatives to diazonium ions and eventual nitrogen release. URL:[Link]
-
EPA Hazardous Waste Codes (RCRA). Source: U.S. Environmental Protection Agency. Context: Definitions of Characteristic Wastes (D-codes) and Listed Wastes (P/U-codes). URL:[Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. scemd.org [scemd.org]
A Researcher's Guide to the Safe Handling of 4-Hydrazinyl-N,N-dimethylaniline
This document provides essential safety and operational guidance for laboratory personnel working with 4-Hydrazinyl-N,N-dimethylaniline. As a substituted aromatic hydrazine, this compound presents a significant hazard profile that demands rigorous adherence to safety protocols. The information herein is synthesized from established safety data for its core chemical structures—hydrazine and N,N-dimethylaniline—to provide a comprehensive framework for risk mitigation.
The core principle of this guide is to treat 4-Hydrazinyl-N,N-dimethylaniline with the utmost caution, assuming a hazard profile that combines the risks of both its constituent functional groups. Hydrazines are known for their acute toxicity, potential carcinogenicity, and reactivity.[1][2] Similarly, substituted anilines are readily absorbed through the skin and can induce severe systemic effects such as methemoglobinemia.[3][4] Therefore, all handling procedures must be designed to eliminate routes of exposure.
Hazard Assessment: A Dual-Risk Profile
Understanding the causality behind our safety protocols begins with recognizing the dual nature of the hazard.
-
Hydrazine Moiety: This functional group is associated with acute toxicity via inhalation, ingestion, and dermal contact.[1][5] It is corrosive, capable of causing severe skin and eye burns upon contact.[5][6] The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a potential occupational carcinogen.[7] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[7]
-
N,N-dimethylaniline Moiety: This part of the molecule is characteristic of aromatic amines, which are known for their ability to be rapidly absorbed through the skin.[3][8] The primary toxic effect of aniline and its derivatives is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[4][8]
Given these risks, 4-Hydrazinyl-N,N-dimethylaniline must be handled as a Particularly Hazardous Substance (PHS), requiring stringent engineering controls, specialized personal protective equipment, and meticulous procedural discipline.[1]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, exposure must be minimized through environmental controls.
-
Chemical Fume Hood: All work involving 4-Hydrazinyl-N,N-dimethylaniline, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][9] This is the primary engineering control to prevent inhalation of vapors.
-
Designated Area: All handling of this compound should occur in a designated area of the laboratory. This area must be clearly marked with warning signs indicating the presence of a highly toxic and potentially carcinogenic substance.[1]
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[5][10] All personnel should be trained in their use.
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated area where this chemical is handled.
Personal Protective Equipment (PPE): A Mandatory Barrier
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or Neoprene. This combination is recommended due to the dual hazards. Anilines can permeate nitrile gloves over time, while butyl rubber offers superior resistance to hydrazines.[5][7][10] Always check gloves for degradation before and during use and replace them immediately if compromised. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes to protect against vapors and splashes.[9] A full-face shield must be worn over the goggles, especially during procedures with a higher risk of splashing, due to the severe corrosivity of the hydrazine component.[1][5] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is mandatory.[1] Over the lab coat, a chemical-resistant apron made of a material like butyl rubber should be worn to provide an additional barrier against spills and splashes.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (for non-routine operations) | All routine handling must occur in a fume hood.[9] For emergency situations, such as a significant spill, or when engineering controls may be insufficient, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[2][7] Personnel must be fit-tested and trained in its use. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Wear closed-toe shoes made of a non-porous material.[5] Standard laboratory practice dictates no open-toed footwear. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow ensures that safety is integrated into every step of the experimental process.
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Verify the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for toxic organic compounds.[5]
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling:
-
Handle the compound exclusively within the chemical fume hood.
-
Use tools like spatulas and syringes for transfers to minimize the risk of spills and aerosol generation.
-
Keep containers tightly closed when not in use.[5]
-
Avoid heating the compound with an open flame. Use controlled heating sources like a heating mantle or oil bath.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water immediately after handling the substance, even if gloves were worn.[11]
-
Emergency and Disposal Plans
Spill Response Workflow
The following diagram outlines the immediate actions required in the event of a chemical spill.
Caption: Workflow for responding to a spill of 4-Hydrazinyl-N,N-dimethylaniline.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal: All waste materials contaminated with 4-Hydrazinyl-N,N-dimethylaniline, including empty containers, used PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed container.[11] This waste must be disposed of as hazardous waste according to institutional, local, and national regulations. Do not dispose of it down the drain.
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- University of California, Santa Barbara. (n.d.). Hydrazine - Standard Operating Procedure.
- Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethylaniline.
- Acros Organics. (2006). Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- University of California. (2018). Laboratory Safety Standard Operating Procedure (SOP).
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- CDH Fine Chemical. (n.d.). N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS No 536-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- HIMEDIA. (2025). Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
- Loba Chemie. (2016). N,N-DIMETHYL P-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS.
- Sigma-Aldrich. (2025). Safety Data Sheet: N,N-dimethylaniline.
- Princeton University. (n.d.). Aniline.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
- J.T. Baker. (n.d.). N, N- Dimethylaniline Material Safety Data Sheet.
- SBLCore. (2024). N,N-Dimethylaniline Safety Data Sheet.
- NOAA. (n.d.). CAMEO Chemicals: ANILINE.
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. nj.gov [nj.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. arxada.com [arxada.com]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. fishersci.com [fishersci.com]
- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
